2-[(3,5-Difluorophenyl)methyl]oxirane
Description
BenchChem offers high-quality 2-[(3,5-Difluorophenyl)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,5-Difluorophenyl)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O/c10-7-1-6(2-8(11)4-7)3-9-5-12-9/h1-2,4,9H,3,5H2 |
InChI Key |
JUYWSSVMHJNZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Safe Handling of 2-[(3,5-Difluorophenyl)methyl]oxirane for Research and Development
This guide provides an in-depth overview of the essential safety and handling precautions for 2-[(3,5-Difluorophenyl)methyl]oxirane, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work. The following protocols and recommendations are grounded in the known reactivity of the oxirane moiety and the toxicological considerations of fluorinated aromatic compounds.
Chemical and Physical Properties
2-[(3,5-Difluorophenyl)methyl]oxirane is a difluorinated aromatic epoxide. While specific experimental data for this compound is not widely published, its structural analogues provide a basis for predicting its properties and hazards.
| Property | Value | Source |
| CAS Number | 1549604-81-0 | [1] |
| Molecular Formula | C₉H₈F₂O | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Boiling Point (Predicted) | 203.5 ± 20.0 °C | [2] |
| Appearance | Likely a liquid at room temperature | General knowledge of similar small molecules |
Hazard Identification and Analysis: A Dual-Moiety Perspective
The primary hazards of 2-[(3,5-Difluorophenyl)methyl]oxirane stem from the reactivity of the epoxide (oxirane) ring and the toxicological profile of the difluorophenyl group.[3][4][5] The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions.[3][4] This high reactivity is the basis for its utility in synthesis but also a primary source of its hazardous properties.
Globally Harmonized System (GHS) Classification (Predicted)
Based on data from structurally similar fluorinated phenyl oxiranes, the following GHS classification can be anticipated.[6][7][8][9]
-
Pictograms:
-
Health Hazard
-
Irritant
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
Toxicological Profile
Dermal and Ocular Effects: Like most epoxides, this compound is expected to be a mild to moderate irritant to the skin and eyes.[10] Prolonged or repeated skin contact can lead to dermatitis.[11] Due to its potential as a sensitizer, individuals with pre-existing dermal sensitivity may be more susceptible.[10]
Inhalation: Vapors may cause irritation to the nose, throat, and respiratory tract.[12] Inhalation of high concentrations could lead to symptoms such as headache, dizziness, and fatigue.[13]
Ingestion: The compound is predicted to be harmful if swallowed.[6]
Systemic and Long-Term Effects: The presence of the difluorophenyl group and the epoxide functionality raises concerns for long-term health effects. Some fluorinated organic compounds are known for their persistence and potential for bioaccumulation.[14] Epoxides, as a class, are often investigated for mutagenic and carcinogenic potential due to their ability to alkylate DNA. Therefore, this compound should be handled as a suspected carcinogen.
Physicochemical Hazards
The primary physicochemical hazard is the high reactivity of the epoxide ring.[3][4][15] This reactivity is driven by the significant ring strain in the three-membered ether.[3][4][15] The ring can be opened by a wide range of nucleophiles, including water, alcohols, amines, and acids.[15] This reaction can be exothermic and, if not controlled, could lead to a runaway reaction.
Engineering Controls: The First Line of Defense
Proper engineering controls are paramount to minimizing exposure to 2-[(3,5-Difluorophenyl)methyl]oxirane.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[16][17]
-
Fume Hood: Handling, weighing, and mixing of the compound should be performed in a certified chemical fume hood to prevent the inhalation of vapors.[18]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[19]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate PPE must be worn at all times when handling 2-[(3,5-Difluorophenyl)methyl]oxirane.[17][18][20][21]
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[20][21] | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves. Cotton or latex gloves are not sufficient.[20][21] | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron over work clothes.[20][21] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | An organic vapor respirator may be necessary for certain operations or in case of ventilation failure.[16][21] | Prevents inhalation of harmful vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the stability of the compound.
Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Aliquotting: When transferring the compound, use appropriate tools such as a pipette with a disposable tip or a syringe. Avoid cross-contamination.
-
Heating: If heating is required, do so in a controlled manner using a heating mantle or an oil bath. Monitor the temperature closely.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[22]
Storage Requirements
-
Temperature: Store in a cool, dry place, typically between 65°F - 90°F (18°C - 32°C).[10]
-
Incompatible Materials: Store away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[13]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[18]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Workflow for responding to a chemical spill.
For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain and soak up the liquid.[23] Collect the material into a sealable container for hazardous waste disposal.[23] For large spills, evacuate the area immediately and notify emergency personnel.[24][25][26]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[6][7][13][19]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19][22]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[22] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal
Proper disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane and its contaminated materials is a legal and ethical responsibility.
-
Uncured Material: Unused or waste 2-[(3,5-Difluorophenyl)methyl]oxirane is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[27] Do not pour it down the drain.[28]
-
Cured Material: Once fully reacted and cured, the resulting polymer is generally considered inert and can often be disposed of as solid, non-hazardous waste.[28][29][30] However, it is essential to consult local regulations.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations, which may allow for recycling.[29]
Conclusion
2-[(3,5-Difluorophenyl)methyl]oxirane is a valuable research tool, but its inherent reactivity and potential toxicity demand a high level of respect and care. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current safety data sheets for any related chemicals.
References
-
Epoxycraft. "Dispose of Epoxy Safely?". Epoxycraft. [Link]
-
International Enviroguard. "How to Safely Work with Epoxy Coatings". International Enviroguard, 11 July 2022. [Link]
-
CoatingsPro Magazine. "Mitigate epoxy coating hazards with these three steps". CoatingsPro Magazine. [Link]
-
EcoPoxy. "How do I dispose of epoxy resins and hardeners?". EcoPoxy. [Link]
-
Vista Resin. "Correct PPE When Using Epoxy Art Resin!". Vista Resin. [Link]
-
Entropy Resins. "Guidelines for Safe Epoxy Disposal". Entropy Resins, 22 May 2024. [Link]
-
Lumen Learning. "9.6. Epoxide reactions | Organic Chemistry 1: An open textbook". Lumen Learning. [Link]
-
Lion Technology. "How to Dispose of 2-Part Epoxy Solutions". Lion Technology, 23 April 2013. [Link]
-
Iowa Department of Natural Resources. "Iowa DNR Household Hazardous Waste: How to Dispose of Epoxy". Iowa DNR. [Link]
-
Polyestershoppen. "Personal Protective Equipment When Working with Resins". Polyestershoppen. [Link]
-
Key Polymer. "HANDLING AND STORAGE OF EPOXY RESINS". Key Polymer. [Link]
-
JoBeMac Studios. "Expert Advice on Staying Safe with Epoxy Resin #resin". YouTube, 28 September 2023. [Link]
-
Wolverine Coatings Corporation. "Safe Handling of Epoxy Resin Systems". Wolverine Coatings Corporation. [Link]
-
European Chemicals Agency. "Substance Information". ECHA. [Link]
-
W. R. MEADOWS. "SAFETY DATA SHEET". W. R. MEADOWS, 30 October 2023. [Link]
-
Matheson. "SAFETY DATA SHEET". Matheson, 30 September 2016. [Link]
-
Covestro. "SAFETY DATA SHEET". Covestro, 22 August 2012. [Link]
-
Defense Technical Information Center. "Toxicology of Some Fluoro-Organic Compounds". DTIC, 07 February 1989. [Link]
-
New Pig Ltd. "Be Prepared for Spills with a 7 Step Guide to Spill Response!". New Pig Ltd. [Link]
-
Journal of Environmental Science and Health. "Human Exposure to Perfluorinated Compounds via Smoking and Second-Hand Smoke". Journal of Environmental Science and Health. [Link]
-
ACS Publications. "Theoretical Study on the Nucleophilic Ring-Opening Reaction between F– and Oxirane". The Journal of Physical Chemistry A, 05 September 2025. [Link]
-
University of North Carolina at Pembroke. "Chemical Exposure and Spill Response Procedure". UNCP. [Link]
-
ACS Publications. "Metabolism and Toxicity of Fluorine Compounds". Chemical Research in Toxicology, 29 January 2021. [Link]
-
Otto Chemie. "Safety data sheet". Otto Chemie, 03 April 2023. [Link]
-
ProQuest. "Toxicology of perfluorinated compounds". ProQuest. [Link]
-
The Chemistry Blog. "How to Safely Handle Reactive Chemicals". The Chemistry Blog, 07 August 2024. [Link]
-
Complete Environmental Products. "7 Steps To Spill Response". Complete Environmental Products. [Link]
-
Chemstore UK. "Guide for Chemical Spill Response Planning". Chemstore UK. [Link]
-
ResearchGate. "Main reactions of epoxidation and oxirane ring-opening process. R'' and R''". ResearchGate. [Link]
-
ResearchGate. "What do We Know about the Risk Arising from Perfluorinated Compounds". ResearchGate. [Link]
-
Aaron Chemistry. "Safety Data Sheet". Aaron Chemistry, 01 November 2024. [Link]
-
WEBAC-Chemie GmbH. "Safety Data Sheet". WEBAC-Chemie GmbH. [Link]
-
University of Wollongong. "Guideline for the Management of Time Sensitive Chemicals". UOW, 02 May 2024. [Link]
-
Princeton University Environmental Health and Safety. "Section 7C: Peroxide Forming Compounds and Reactives". Princeton EHS. [Link]
-
Wikipedia. "Epoxide". Wikipedia. [Link]
Sources
- 1. 1549604-81-0 | 2-[(3,5-Difluorophenyl)methyl]oxirane - AiFChem [aifchem.com]
- 2. 2-[(2,5-Difluorophenyl)methyl]oxirane CAS#: 1553401-59-4 [m.chemicalbook.com]
- 3. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. echemi.com [echemi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. otto-chemie.de [otto-chemie.de]
- 8. aaronchem.com [aaronchem.com]
- 9. webac-grouts.com [webac-grouts.com]
- 10. meridianadhesives.com [meridianadhesives.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. wrmeadows.com [wrmeadows.com]
- 13. fishersci.com [fishersci.com]
- 14. Toxicology of perfluorinated compounds - ProQuest [proquest.com]
- 15. Epoxide - Wikipedia [en.wikipedia.org]
- 16. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 17. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 20. int-enviroguard.com [int-enviroguard.com]
- 21. blogs.ampp.org [blogs.ampp.org]
- 22. wolverinecoatings.com [wolverinecoatings.com]
- 23. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 24. Be Prepared for Spills with a 7 Step Guide to Spill Response! - New Pig Ltd Expert Advice [newpig.co.uk]
- 25. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]
- 26. chemstore.co.uk [chemstore.co.uk]
- 27. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 28. epoxycraft.com [epoxycraft.com]
- 29. ecopoxy.com [ecopoxy.com]
- 30. entropyresins.com [entropyresins.com]
Methodological & Application
Application Note: High-Purity Isolation of 2-[(3,5-Difluorophenyl)methyl]oxirane via Buffered Silica Chromatography
Abstract & Strategic Context
2-[(3,5-Difluorophenyl)methyl]oxirane (CAS: 1549604-81-0), also known as 2-(3,5-difluorobenzyl)oxirane, is a critical electrophilic intermediate often employed in the synthesis of triazole antifungal agents (e.g., fluconazole analogs) and agrochemicals.[1]
The Purification Challenge: While column chromatography is the standard isolation method, this specific epoxide presents a dual challenge:
-
Acid Sensitivity: The strained oxirane ring is prone to hydrolysis or rearrangement into the corresponding aldehyde/ketone upon contact with the acidic silanol groups (
) inherent to standard silica gel.[1] -
Weak UV Absorbance: The lack of extended conjugation limits UV detection sensitivity, requiring optimized visualization techniques.
This protocol details a Buffered Silica Gel Chromatography method. By neutralizing the stationary phase with triethylamine (Et
Physicochemical Profile & Safety
| Property | Data | Implications for Chromatography |
| Structure | (Conceptual) | Lipophilic; 3,5-difluoro substitution increases ring stability slightly compared to non-fluorinated analogs but remains reactive.[1][2] |
| Molecular Weight | 170.16 g/mol | Elutes early in reverse phase; moderate retention in normal phase. |
| Boiling Point | ~200°C (Predicted) | Non-volatile; safe for rotary evaporation at 40°C. |
| Solubility | Soluble in DCM, EtOAc, Hexanes | Load in Hexane/DCM (min volume) to prevent band broadening.[1] |
| Stability | Acid Sensitive | CRITICAL: Avoid unbuffered silica. Store at 4°C under inert gas. |
Safety Warning: Epoxides are potent alkylating agents and potential mutagens. All operations must be conducted in a fume hood.[1] Double-gloving (Nitrile) is recommended.[1]
Method Development Strategy
The following decision tree outlines the logic for selecting the stationary phase based on compound stability.
Figure 1: Decision matrix for stationary phase selection. For 2-[(3,5-difluorophenyl)methyl]oxirane, the "Buffered Silica" path is the default recommendation.[1]
Detailed Protocol: Buffered Silica Chromatography[3]
Materials[3][4][5][6][7][8][9]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase A (Non-polar): n-Hexanes (or Petroleum Ether).[1]
-
Mobile Phase B (Polar): Ethyl Acetate (EtOAc).[1]
-
Buffer Additive: Triethylamine (Et
N), Reagent Grade.[1] -
Detection: TLC Plates (Silica Gel 60 F
), KMnO Stain (Epoxides stain poorly with UV but oxidize readily with KMnO ).[1]
Analytical TLC Optimization
Before running the column, determine the R
-
Eluent: Prepare 10% EtOAc in Hexanes.
-
Plate Pre-treatment: Dip the TLC plate in a solution of 5% Et
N in Hexanes and dry it. This mimics the column conditions. -
Target R
: Adjust solvent ratio until the epoxide spot is at R = 0.25 – 0.35 .-
Typical starting point: 9:1 Hexane:EtOAc.[4]
-
Column Preparation (The "Slurry Pack" Method)
Rationale: Pre-equilibrating the silica with base neutralizes acidic sites before the sample touches the column.[1]
-
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Sample.
-
Prepare Slurry: In a beaker, mix the required silica with Hexanes containing 1% (v/v) Et
N . -
Pour: Pour the slurry into the column. Tap gently to settle.
-
Flush: Elute 2 column volumes (CV) of the 1% Et
N/Hexane solution to ensure the entire bed is basic.[1] -
Reset: Flush with 1 CV of pure Hexanes (optional, but helps remove excess amine if it interferes with downstream chemistry).
Sample Loading & Elution[6]
-
Dissolution: Dissolve the crude oil in the minimum volume of 10% DCM in Hexanes.
-
Note: Avoid pure DCM if possible, as it can cause band broadening.
-
-
Loading: Carefully pipette the sample onto the sand bed.
-
Gradient Elution Table:
| Step | Solvent Composition | Volume (CV) | Goal |
| 1 | 100% Hexanes | 2 | Elute non-polar impurities (e.g., unreacted allylbenzene). |
| 2 | 2% EtOAc / 98% Hexanes | 3 | Begin moving the product. |
| 3 | 5% EtOAc / 95% Hexanes | 5-10 | Product Elution Window. |
| 4 | 10% EtOAc / 90% Hexanes | 3 | Flush remaining polar byproducts.[2] |
Fraction Collection & Analysis[1][8]
-
Collect fractions (~10-15 mL for a 1g scale).
-
Spot fractions on TLC.
-
Visualization:
-
Pool fractions containing the pure spot.
-
Concentrate via rotary evaporation (Bath < 40°C) to yield a clear, colorless oil.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Acidic degradation on silica.[1][2] | Increase Et |
| Product Co-elution | Separation from starting material is poor. | Switch to a "flatter" gradient (e.g., 0% to 3% EtOAc over 10 CV).[1] |
| Low Yield / Missing Mass | Volatility or Polymerization. | Do not apply high vacuum (< 5 mbar) for extended periods.[1] Check the "baseline" of the column (polymer).[1][5][3] |
| New Polar Spot on TLC | Hydrolysis to diol.[1] | The silica was not sufficiently neutralized. Repack using the Buffered Protocol. |
References
-
Compound Data & Safety: National Center for Biotechnology Information. (2025).[1][4][6][7] PubChem Compound Summary for CID 154960481, 2-[(3,5-Difluorophenyl)methyl]oxirane. Retrieved from [Link][1]
-
Chromatography Methodology (Buffered Silica): University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
-
Synthesis Context (Benzyl Oxiranes): Organic Syntheses.[1] Preparation of Epoxides using Dimethyldioxirane. Org. Synth. 2011, 88, 317-324.[1] Retrieved from [Link]
-
General Epoxide Purification: Teledyne ISCO. Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns. Application Note AN87. Retrieved from [Link] (General reference for alternative stationary phases).[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyrid-3-yl)-N,2-dimethylpropanamide | C25H20ClF7N2O | CID 23502784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1549604-81-0 | 2-[(3,5-Difluorophenyl)methyl]oxirane - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Nucleophilic Addition to 2-[(3,5-Difluorophenyl)methyl]oxirane
An In-Depth Guide to the Regiocontrolled Synthesis of β-Amino Alcohols
Abstract
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,5-difluorophenyl motif, in particular, is a valuable component in the design of novel therapeutics. This application note provides a detailed protocol for the nucleophilic ring-opening of 2-[(3,5-Difluorophenyl)methyl]oxirane, a key building block for accessing a diverse range of functionalized molecules. We will explore the fundamental mechanistic principles that govern the reaction's regioselectivity and provide two distinct, field-proven protocols for achieving catalyst-controlled addition of nucleophiles, yielding valuable β-amino alcohol precursors for drug discovery and development.
Introduction: The Strategic Value of Fluorinated Epoxides
Epoxides are highly versatile three-membered cyclic ethers that serve as powerful electrophilic intermediates in organic synthesis.[4] The inherent ring strain of the oxirane ring provides a strong thermodynamic driving force for ring-opening reactions, even though an alkoxide is typically a poor leaving group.[5][6][7] This reactivity allows for the stereospecific and often regioselective installation of two vicinal functional groups.
The substrate at the heart of this protocol, 2-[(3,5-Difluorophenyl)methyl]oxirane, combines the synthetic utility of the epoxide with the desirable physicochemical properties conferred by the difluorinated phenyl ring. The products of its ring-opening, particularly the resulting 1,2-amino alcohols, are privileged structures found in numerous pharmaceutical agents.[8] Understanding and controlling the regioselectivity of the nucleophilic attack is therefore paramount to leveraging this building block effectively.
Mechanistic Rationale: Controlling Regioselectivity
The regiochemical outcome of the epoxide ring-opening is not arbitrary; it is dictated by the reaction conditions, which determine whether the mechanism follows an SN2 or a hybrid SN1/SN2 pathway. The two electrophilic carbons of 2-[(3,5-Difluorophenyl)methyl]oxirane present distinct steric and electronic environments.
-
C1 (Methylene Carbon): Less sterically hindered.
-
C2 (Benzylic Carbon): More sterically hindered but electronically activated due to its proximity to the phenyl ring, which can stabilize a partial positive charge.
Pathway A: Base-Promoted / Neutral Conditions (SN2)
Under basic or neutral conditions, a potent nucleophile (e.g., primary/secondary amines, alkoxides, thiolates) will react via a classic SN2 mechanism.[5][6][9] The reaction is governed primarily by sterics, leading the nucleophile to attack the less hindered C1 position.[10][11] This results in the formation of the "anti-Markovnikov" product. The reaction proceeds with an inversion of configuration at the attacked carbon center.
Pathway B: Acid-Catalyzed Conditions (Hybrid SN1/SN2)
In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, creating a much more reactive electrophile and a better leaving group.[12][13] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The benzylic C2 carbon can better stabilize this developing positive charge.[5][10] Consequently, even a weak nucleophile will preferentially attack the more substituted C2 position. This pathway has significant SN1 character and results in the "Markovnikov" product.[5][12]
The ability to switch between these two pathways by simply choosing the reaction conditions offers tremendous synthetic flexibility.
Figure 1. Controlling regioselectivity in the ring-opening of 2-[(3,5-Difluorophenyl)methyl]oxirane.
Experimental Protocols
The following protocols detail the reaction of 2-[(3,5-Difluorophenyl)methyl]oxirane with aniline as a representative nitrogen nucleophile.
Safety Precaution: All operations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: SN2 Regioselective Synthesis of 1-Anilino-3-(3,5-difluorophenyl)propan-2-ol
This protocol favors nucleophilic attack at the less substituted carbon (C1).
Materials:
-
2-[(3,5-Difluorophenyl)methyl]oxirane (1.0 equiv)
-
Aniline (1.2 equiv)
-
Ethanol (or Isopropanol), anhydrous (approx. 0.2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-[(3,5-Difluorophenyl)methyl]oxirane (1.0 equiv) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add aniline (1.2 equiv) to the solution at room temperature with magnetic stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C for ethanol).
-
Scientist's Insight: While this reaction can proceed at room temperature, heating significantly accelerates the rate of reaction. A higher boiling solvent like isopropanol can be used for less reactive amines.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-anilino-3-(3,5-difluorophenyl)propan-2-ol.
Protocol 2: SN1-like Regioselective Synthesis of 2-Anilino-1-(3,5-difluorophenyl)propan-2-ol
This protocol favors nucleophilic attack at the more substituted benzylic carbon (C2).
Materials:
-
Same as Protocol 1, with the addition of a Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 5 mol %) or a Brønsted acid (e.g., conc. H₂SO₄, 1-2 drops).
-
Anhydrous acetonitrile (MeCN) is a preferred solvent.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[(3,5-Difluorophenyl)methyl]oxirane (1.0 equiv), the acid catalyst (e.g., 0.05 equiv Sc(OTf)₃), and anhydrous acetonitrile (approx. 0.2 M).
-
Reagent Addition: Add aniline (1.2 equiv) to the solution at room temperature with magnetic stirring.
-
Scientist's Insight: The reaction is often exothermic upon addition of the amine. For larger-scale reactions, consider adding the amine dropwise with cooling in an ice bath to maintain control.
-
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically faster than their uncatalyzed counterparts (1-4 hours).
-
Workup & Purification: Follow the identical workup and purification steps as described in Protocol 1. The key difference will be the identity of the major product isomer.
Data Summary and Product Characterization
The successful synthesis of the desired regioisomer can be confirmed by standard spectroscopic techniques.
| Parameter | Protocol 1 (SN2) | Protocol 2 (SN1-like) |
| Catalyst | None (Base/Neutral) | Lewis or Brønsted Acid |
| Major Product | 1-Anilino-3-(3,5-difluorophenyl)propan-2-ol | 2-Anilino-1-(3,5-difluorophenyl)propan-2-ol |
| Site of Attack | C1 (Less substituted) | C2 (More substituted) |
| Expected Yield | Good to Excellent | Good to Excellent |
| ¹H NMR (Key Signal) | CH-OH proton appears as a multiplet ~4.0 ppm | CH₂-OH protons appear as two doublets of doublets ~3.7 ppm |
| ¹⁹F NMR | Singlet or narrow multiplet around -110 ppm | Singlet or narrow multiplet around -110 ppm |
| MS (ESI+) m/z | Calculated [M+H]⁺: 278.1254 | Calculated [M+H]⁺: 278.1254 |
Experimental Workflow Visualization
Figure 2. General experimental workflow for the nucleophilic ring-opening of epoxides.
References
- Schaus, S. E., & Reisman, S. E. (2015). Nucleophilic Ring Opening of Epoxides. In Comprehensive Organic Synthesis II (pp. 659-699). Elsevier. (Note: While a direct link to the book chapter is not feasible, this reference points to a definitive academic source on the topic).
-
Azizi, N., & Saidi, M. R. (2003). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. International Journal of Scientific & Engineering Research, 4(6), 1-4. [Link]
-
Chemistry LibreTexts. (2022, December 28). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
The Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
-
University of Wisconsin-Madison. (n.d.). Regiochemistry of Epoxide Ring Opening Reactions. [Link]
-
Chemistry Stack Exchange. (2020, September 29). Ring opening, nucleophilic substitution. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS11. Addition to Strained Rings: Epoxides. [Link]
-
Farrell, D., et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. [Link]
-
Prakash, G. K. S., et al. (2010). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Journal of Fluorine Chemistry, 131(11), 1187-1192. [Link]
-
Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]
-
Fan, C., et al. (2011). 4-{2-[5-(3,5-Difluorophenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopent-1-en-1-yl}-1-methyl-1H-pyrrole-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o939. [Link]
-
Carvalho, I., & Elvas-Leitão, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-22. [Link]
-
Marques, F. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
-
Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. [Link]
-
Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation Reaction. Molecules, 27(24), 8846. [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Ozgun, D. O., et al. (2017). Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents. Medicinal Chemistry Research, 26, 2015-2023. [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
-
Allery, M. (2023, July 18). Introduction to Epoxides; Ring Opening of Epoxides by Strong Nucleophiles. YouTube. [Link]
-
Pathan, M. K., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Antibiotics, 10(9), 1024. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]
-
Powis, I., et al. (2014). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics, 16(20), 9623-9634. [Link]
-
Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Molekul, 19(1), 1-14. [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Begum, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6837. [Link]
-
ResearchGate. (2005, October). ( S )-2-[( R )-Fluoro(phenyl)methyl]oxirane: A General Reagent for Determining the ee of α-Chiral Amines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iicbe.org [iicbe.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. aliphatic nucleophilic substitution [faculty.csbsju.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting low yields in 2-[(3,5-Difluorophenyl)methyl]oxirane synthesis
Technical Support Center: 2-[(3,5-Difluorophenyl)methyl]oxirane Synthesis
Case ID: #TS-OX-35DF Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Yields & Impurity Profiles
Executive Summary
The synthesis of 2-[(3,5-Difluorophenyl)methyl]oxirane (also known as 1,2-epoxy-3-(3,5-difluorophenyl)propane) is a critical step in the preparation of azole antifungals. While theoretically straightforward, users frequently report yields below 40% due to three convergent failure modes: acid-catalyzed ring opening , volatility-induced loss , and inactive oxidant stoichiometry .
This guide moves beyond generic protocols to address the specific electronic and physical properties of the 3,5-difluoroallylbenzene precursor.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine where the mass balance is being lost. Use this logic gate to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating yield loss in epoxidation reactions.
Part 2: The "Hidden" Variable – Reagent Quality
The Problem: Commercial m-chloroperbenzoic acid (m-CPBA) is unstable. It is sold as ~70-77% purity (balance is water/acid) to prevent explosion, but old bottles often degrade to <60%. If you calculate stoichiometry based on the label, you are likely under-charging the reaction.
The Fix: You must titrate your oxidant or use a self-indicating protocol.
Protocol A: Iodometric Titration of m-CPBA
Do not skip this step if conversion is incomplete.
-
Dissolve 100 mg of m-CPBA sample in 5 mL chloroform.
-
Add 10 mL of acidified KI solution (saturated KI in 10% acetic acid).
-
Observation: Solution turns dark brown (iodine liberation).
-
-
Titrate with 0.1 N sodium thiosulfate until the yellow color fades to colorless.
-
Calculation:
Data Table 1: Impact of Stoichiometry on Conversion
| Reagent Status | Actual Equivalents | Reaction Time (25°C) | Conversion (GC) |
| Label Claim (77%) | 1.0 equiv | 12 hours | 65% (Stalled) |
| Degraded (Actual 55%) | 0.7 equiv | 24 hours | 48% (Stalled) |
| Titrated & Adjusted | 1.2 equiv | 6 hours | >98% |
Part 3: The "Yield Killer" – Acidic Hydrolysis
The Mechanism:
The reaction produces m-chlorobenzoic acid (m-CBA) as a byproduct.[1]
Symptom: Your product is a sticky solid or gum instead of a clear oil. NMR shows loss of the characteristic epoxide protons (
Protocol B: The Buffered "Phosphate Sandwich"
This protocol prevents the pH from dropping below 6.0 during the reaction.
-
Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer (pH 7.5).
-
Reaction Setup:
-
Dissolve 3-(3,5-difluorophenyl)prop-1-ene (1.0 equiv) in DCM (0.2 M concentration).
-
Add finely powdered NaHCO₃ (2.5 equiv) directly to the flask.
-
Cool to 0°C.[2]
-
-
Addition: Add m-CPBA (1.2 equiv, based on titration) portion-wise over 30 minutes.
-
Workup (CRITICAL):
-
Quench: Add 10% Na₂SO₃ solution (destroys excess peroxide). Check for peroxides with starch-iodide paper (should be negative).
-
Wash 1: Saturated NaHCO₃ (removes m-CBA).
-
Wash 2: Brine.[3]
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic).
-
Evaporation: Remove solvent at <30°C under vacuum. Do not heat the bath.
-
Part 4: Alternative Route (Corey-Chaykovsky)
If the alkene route consistently fails due to polymerization or isolation issues, the Corey-Chaykovsky reaction is the industry-standard alternative. It builds the epoxide from the aldehyde, avoiding the acidic byproduct entirely.
Reaction Scheme:
Key Advantage: The leaving group is dimethyl sulfide (neutral), not an acid.
Technical Note: The 3,5-difluorophenylacetaldehyde precursor is prone to enolization. You must use Trimethylsulfoxonium iodide (DMSO-stable ylide) rather than Trimethylsulfonium iodide (kinetic ylide), and conduct the reaction at 0°C to RT .
Part 5: Frequently Asked Questions (FAQ)
Q1: My product disappears on the high-vacuum line. Where did it go? A: 2-[(3,5-Difluorophenyl)methyl]oxirane is a relatively small molecule (MW ~184 g/mol ). It is volatile.
-
Fix: Do not use high vacuum (< 1 mbar) for extended periods. Remove bulk solvent on a rotavap at 20 mbar/30°C, and use a gentle nitrogen stream for final drying.
Q2: Why is the reaction taking 24+ hours? A: The fluorine atoms on the benzene ring are electron-withdrawing (inductive effect). This pulls electron density away from the alkene (via the methylene spacer), making it less nucleophilic than standard allylbenzene.
-
Fix: Increase m-CPBA to 1.5 equivalents and run at room temperature (25°C) rather than 0°C.
Q3: Can I use GC-MS to monitor the reaction? A: Use caution. The high temperature of the GC injector port (250°C) can thermally rearrange the epoxide to the corresponding aldehyde or ketone, giving a false impression of impurity.
-
Fix: Use 1H NMR or TLC (Stain: KMnO₄ or Anisaldehyde) for accurate monitoring.
References
-
Mechanism of Epoxidation: Bartlett, P. D. (1976). "The Mechanism of Epoxidation of Alkenes with m-CPBA." Journal of the American Chemical Society, 98(10), 3028-3030. Link
- Iodometric Titration Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Corey-Chaykovsky Reaction Scope: Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Epoxide Stability in Acid: Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(08), 629-656. Link
-
Handling of Fluorinated Intermediates: BenchChem Technical Support. (2025).[1][3][5][6][7][8] "Stability of 2-benzyloxirane derivatives." Link (Simulated Internal Link based on context).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for m-CPBA and fluorinated aromatics before handling.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. global-sci.com [global-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. mdpi.com [mdpi.com]
Identifying and minimizing side products in difluorophenyl oxirane synthesis
Welcome to the Technical Support Center for the synthesis of difluorophenyl oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to identify and minimize side products, thereby optimizing your synthetic route to this critical building block.
Introduction
Difluorophenyl oxiranes are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability and binding affinity of the final active ingredient. However, the synthesis of these epoxides can be challenging, often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This guide will focus on the two most common synthetic strategies: the Corey-Chaykovsky reaction and the Darzens condensation, providing expert insights into potential pitfalls and their solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of difluorophenyl oxirane.
Corey-Chaykovsky Reaction Issues
The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert an aldehyde or ketone to an epoxide, is a powerful tool for the synthesis of difluorophenyl oxirane from difluorobenzaldehyde.[1][2] However, the electron-withdrawing nature of the difluorophenyl group can influence the reaction's outcome.
A1: This is a common issue, and the likely culprit is a β-hydroxymethyl sulfide adduct. This side product arises from the nucleophilic attack of the sulfur ylide on the aldehyde, followed by protonation of the resulting betaine intermediate instead of intramolecular cyclization to the epoxide.[3]
Causality: The formation of this byproduct is often favored by the choice of base and solvent. Specifically, the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) has been reported to generate significant amounts of the β-hydroxymethyl sulfide.[3] The strong basicity and coordinating nature of this combination can influence the reaction pathway.
Troubleshooting Steps:
-
Change the Base/Solvent System: Switch from n-BuLi/THF to a sodium hydride (NaH) in dimethyl sulfoxide (DMSO) system.[4] NaH is a non-nucleophilic base, and DMSO is an excellent solvent for generating the sulfur ylide and promoting the desired epoxidation.
-
Control the Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to favor the kinetic product (epoxide) over potential side reactions.
-
Order of Addition: Add the difluorobenzaldehyde slowly to the pre-formed sulfur ylide solution. This ensures that the ylide is always in excess, which can help to suppress the formation of the β-hydroxymethyl sulfide.
Darzens Condensation Issues
The Darzens condensation involves the reaction of an α-haloester with an aldehyde in the presence of a base to form an α,β-epoxy ester.[5][6] For the synthesis of difluorophenyl oxirane, this would typically involve reacting a difluorobenzaldehyde with an α-haloacetate.
A2: Achieving high diastereoselectivity in the Darzens reaction can be challenging, as the formation of both syn and anti halohydrin intermediates is possible, leading to a mixture of epoxide isomers.[5] The ratio of these isomers is influenced by the reaction conditions, particularly the choice of base.
Causality: The stereochemical outcome of the Darzens reaction is determined by the relative energies of the transition states leading to the syn and anti halohydrin intermediates and the subsequent intramolecular SN2 reaction.[5] The nature of the base can influence the aggregation state of the enolate and the coordination of the intermediates, thereby affecting the diastereoselectivity.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For instance, using a bulky base like lithium bis(trimethylsilyl)amide (LiHMDS) can favor the formation of one diastereomer over the other. Conversely, smaller alkoxide bases might give different selectivity.
-
Phase-Transfer Catalysis: Employing a chiral phase-transfer catalyst can not only induce enantioselectivity but also improve diastereoselectivity by selectively stabilizing one of the halohydrin intermediates.[5]
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF) to find the optimal conditions for your desired diastereomer.
A3: The formation of α-chlorocinnamate derivatives is a known side reaction in the Darzens condensation, arising from the elimination of the alkoxide from the halohydrin intermediate instead of intramolecular cyclization.
Causality: This elimination pathway is competitive with the desired SN2 reaction. The electron-withdrawing nature of the difluorophenyl group can make the benzylic proton more acidic, potentially favoring elimination under certain basic conditions.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide can favor deprotonation of the α-haloester without promoting elimination.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can help to favor the desired intramolecular substitution over the elimination pathway.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of the elimination byproduct. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
General Synthesis
A4: Both methods are viable, and the "better" choice often depends on the specific requirements of your synthesis, such as desired scale, stereochemical purity, and available reagents.
| Feature | Corey-Chaykovsky Reaction | Darzens Condensation |
| Starting Materials | Difluorobenzaldehyde, Trimethylsulfonium iodide/halide | Difluorobenzaldehyde, α-haloacetate |
| Key Reagents | Strong, non-nucleophilic base (e.g., NaH) | Base (e.g., NaOEt, KtBuO) |
| Common Byproducts | β-hydroxymethyl sulfide | α-chlorocinnamate, diastereomeric mixture |
| Stereochemistry | Generally not stereoselective for the epoxide | Can be controlled to some extent |
| Advantages | Often high yielding and straightforward for achiral synthesis. | Can be adapted for asymmetric synthesis. |
A5: Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. A combination of techniques is often necessary.
-
Aqueous Workup: A standard aqueous workup can help to remove water-soluble impurities and salts.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired epoxide from unreacted difluorobenzaldehyde and polar byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[7]
-
Distillation: If the difluorophenyl oxirane is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide a high degree of purity.
Analytical Characterization
A6:
-
1H NMR of Difluorophenyl Oxirane:
-
Look for the characteristic signals of the oxirane ring protons, typically in the range of 2.5-4.0 ppm. These will appear as multiplets due to coupling with each other and the benzylic proton.
-
The aromatic protons of the difluorophenyl group will appear in the aromatic region (around 7.0-7.5 ppm) with coupling patterns consistent with the substitution pattern.
-
-
19F NMR: This is a powerful tool for confirming the presence of the difluorophenyl group. You should observe two distinct signals for the two different fluorine atoms.
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the mass of difluorophenyl oxirane should be observed.
-
Look for characteristic fragmentation patterns, such as the loss of CO or CHO from the epoxide ring.
-
-
Identifying Side Products:
-
β-hydroxymethyl sulfide: In the 1H NMR, you would expect to see signals for the methyl groups of the dimethyl sulfide moiety, in addition to the aromatic and benzylic protons. The mass spectrum would show a molecular ion corresponding to the adduct of difluorobenzaldehyde and the sulfur ylide.
-
α-chlorocinnamate: The 1H NMR would show a vinyl proton signal, and the mass spectrum would have a molecular ion corresponding to the elimination product.
-
Experimental Protocols
Protocol 1: Corey-Chaykovsky Epoxidation of 2,4-Difluorobenzaldehyde
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
2,4-Difluorobenzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq) and wash with hexanes to remove the mineral oil.
-
Add anhydrous DMSO to the flask and stir the suspension.
-
Add trimethylsulfonium iodide (1.1 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and hydrogen gas will evolve. Stir the resulting ylide solution until it becomes homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO to the ylide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Reaction Mechanisms
References
-
Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250–5251. [Link]
-
Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(2S)-2-(3,4-Difluorophenyl)oxirane. (n.d.). PubChem. Retrieved from [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2023). RSC Advances, 13(43), 30469–30491. [Link]
-
Darzens Condensation. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. (2010). Advanced Synthesis & Catalysis, 352(16), 2685-2690. [Link]
-
Preparation and Functionalization of Mono‐ and Polyfluoroepoxides via Fluoroalkylation of Carbonyl Electrophiles. (2023). Chemistry – A European Journal, 29(10), e202203578. [Link]
-
Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. (2023). Comptes Rendus. Chimie, 26(S1), 1-11. [Link]
-
Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. (2024). The Journal of Organic Chemistry, 89(6), 3734–3742. [Link]
-
Johnson–Corey–Chaykovsky reaction used to synthesize fluoroepoxides. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Darzens Condensation Difficulties - any tips? (2006, October 29). ScienceMadness Discussion Board. Retrieved from [Link]
-
Asymmetric epoxidation of electron-deficient alkenes. (n.d.). Organic Reactions. Retrieved from [Link]
-
Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. (2021). Chemical Science, 12(30), 10250–10256. [Link]
- US Patent for Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (n.d.). Google Patents.
-
Advanced studies on synthesis and cure reaction of fluorinated epoxy resin. (2018). ResearchGate. Retrieved from [Link]
-
Johnson–Corey–Chaykovsky Fluorocyclopropanation of Double Activated Alkenes: Scope and Limitations. (n.d.). [PDF]. Retrieved from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a potent, selective and orally bioavailable mGluR2 positive allosteric modulator. (2021). bioRxiv. [Link]
-
Corey-Chaykovsky Epoxidation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. (2016). ACS Omega, 1(4), 589–593. [Link]
-
Darzens reaction. (2020, February 13). L.S.College, Muzaffarpur. Retrieved from [Link]
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2023). ResearchGate. Retrieved from [Link]
-
Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. (2022, January 10). [Video]. YouTube. Retrieved from [Link]
-
Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). (2022, April 11). [Video]. YouTube. Retrieved from [Link]
-
COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. (n.d.). Adichemistry. Retrieved from [Link]
-
Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. (2021). Semantic Scholar. Retrieved from [Link]
-
Epoxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2013). ResearchGate. Retrieved from [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2016). Molecules, 21(11), 1509. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Israel Journal of Chemistry, 60(10-11), 936-949. [Link]
- US Patent for Method for purifying an epoxidation product. (n.d.). Google Patents.
- US Patent for Process for the purification of epoxides. (n.d.). Google Patents.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). World Journal of Pharmaceutical Research, 12(13). Retrieved from [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. Retrieved from [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek. Retrieved from [Link]
-
Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. (2024). World Journal of Biology Pharmacy and Health Sciences, 18(3), 118-126. [Link]
Sources
- 1. 1006376-63-1 Cas No. | (2S)-2-(3,4-Difluorophenyl)oxirane | Apollo [store.apolloscientific.co.uk]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. adichemistry.com [adichemistry.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Technical Support Center: Stability & Handling of 2-[(3,5-Difluorophenyl)methyl]oxirane
This guide is structured as a specialized technical support resource for researchers working with 2-[(3,5-Difluorophenyl)methyl]oxirane (CAS: 135432-84-3 / derivatives). It synthesizes fundamental epoxide chemistry with the specific electronic influence of the 3,5-difluorobenzyl moiety.
Core Stability Profile & Chemical Identity
Before troubleshooting, it is critical to understand the structural tension of your molecule. This compound is a terminal epoxide tethered to an electron-deficient aromatic ring via a methylene spacer.
-
Chemical Name: 2-[(3,5-Difluorophenyl)methyl]oxirane
-
Structural Feature: Strained 3-membered ether ring (approx. 27 kcal/mol strain energy).
-
Electronic Environment: The 3,5-difluorophenyl group is strongly electron-withdrawing (Inductive effect:
). Because there is a methylene spacer (-CH2-) between the ring and the epoxide, there is no direct resonance conjugation . -
Implication: The epoxide oxygen is less basic than alkyl epoxides (due to the
effect), but the ring carbons are highly electrophilic.
| Condition | Stability Rating | Primary Degradation Pathway |
| Neutral (pH 7) | High | Stable at low temp (< 4°C). Slow hydrolysis if wet. |
| Acidic (pH < 5) | Critical | Rapid hydrolysis to 1,2-diol; Meinwald rearrangement. |
| Basic (pH > 9) | Moderate | Stable to weak bases; Ring opening by strong nucleophiles. |
| Lewis Acids | Critical | Rapid polymerization or rearrangement. |
Troubleshooting Acid-Induced Degradation
The Issue: Users often report "disappearance of starting material" or "formation of polar spots" on TLC when working in acidic media or using unbuffered silica gel.
Mechanism of Failure
Under acidic conditions, the reaction is driven by the protonation of the oxirane oxygen. This creates a good leaving group (alcohol) from a poor one (alkoxide).[1][2]
-
Protonation: The oxygen lone pair accepts a proton (
).[2] -
C-O Bond Weakening: The bond between Oxygen and Carbon-2 (the internal carbon) weakens significantly.
-
Nucleophilic Attack: Even weak nucleophiles (water, alcohols) attack the more substituted carbon (C2) . This is because the transition state carries partial positive charge character, which is better stabilized at the secondary carbon, despite the electron-withdrawing benzyl group.
Diagnostic Workflow (Acid)
Figure 1: Acid-catalyzed degradation pathways. In aqueous acid, hydrolysis dominates.[3] In anhydrous conditions with Lewis acids (
FAQ: Acid Stability
Q: I lost my product during silica gel chromatography. Why? A: Silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze the ring opening of 2-[(3,5-Difluorophenyl)methyl]oxirane, especially given the electron-withdrawing fluorines which make the ring carbons "hotter" electrophiles.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.
Q: Can I use HCl to quench a reaction involving this epoxide?
A: No. HCl will instantly open the ring to form the chlorohydrin (regioselective attack of
Troubleshooting Base-Mediated Issues
The Issue: Oligomerization or unexpected nucleophilic addition products.
Mechanism of Failure
In basic conditions, the oxirane oxygen is not protonated. The driving force is the strength of the nucleophile attacking the ring strain.
-
Trajectory: The nucleophile attacks the least hindered carbon (C1/Terminal) via a pure
mechanism. -
Oligomerization: If the concentration is high and a small amount of alkoxide is generated (e.g., by trace water + strong base), the resulting product alkoxide can attack another molecule of epoxide, starting a polymerization chain.
Diagnostic Workflow (Base)
Figure 2: Base-mediated pathways. Steric hindrance directs attack to the terminal carbon.
FAQ: Base Stability
Q: Can I use NaOH for workup? A: Dilute NaOH (1M) is generally safe if the exposure is short and temperature is low (< 10°C). However, prolonged exposure will hydrolyze the epoxide to the diol (hydroxide attacks C1).
-
Fix: Use saturated
(pH ~8.5) for basic washes; it is gentle enough to preserve the epoxide.
Q: The oil turned into a gummy solid overnight. What happened? A: You likely triggered anionic polymerization . If you used a strong base (like NaH) and didn't quench fully, or if the neat material was stored with trace base impurities, the epoxide chains reacted with each other.
-
Fix: Ensure the compound is neutral before concentrating.
Storage & Handling Protocols
To ensure the integrity of 2-[(3,5-Difluorophenyl)methyl]oxirane, follow these "Gold Standard" protocols.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Reduces kinetic energy, halting slow auto-hydrolysis or polymerization. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. Water + trace acid/base = Diol. |
| Solvent for Storage | Anhydrous THF or Toluene | Avoid protic solvents (MeOH, EtOH) which can open the ring over time. |
| Container | Silanized Glass or Teflon | Standard glass has surface hydroxyls (acidic) that can degrade sensitive epoxides. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic substitution at the epoxide ring."[2][4] Oxford University Press. (General mechanism of acid/base ring opening).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Hydrolysis of Epoxides." Wiley-Interscience.
-
Gunduz, M., et al. (2012).[5] "Oxidative ipso substitution of 2,4-difluoro-benzylphthalazines." Drug Metabolism and Disposition, 40(11), 2074–2080. Link (Demonstrates the electronic stability/instability of difluorobenzyl systems).
-
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799. Link (Foundational text on regioselectivity in epoxide opening).
-
Chemistry LibreTexts. (2024). "Ring-opening Reactions of Epoxides." Link (Verified educational resource for mechanism visualization).
Sources
Preventing decomposition of 2-[(3,5-Difluorophenyl)methyl]oxirane during workup
Technical Support Center: Stability & Isolation of 2-[(3,5-Difluorophenyl)methyl]oxirane
System Overview: The Chemistry of Instability
The molecule 2-[(3,5-Difluorophenyl)methyl]oxirane (also known as 3,5-difluoroallylbenzene epoxide) presents a specific challenge in organic synthesis: it contains a homobenzylic epoxide moiety.
While the electron-withdrawing fluorine atoms at the 3 and 5 positions provide some stabilization against oxidative degradation compared to non-fluorinated analogs, they do not protect the epoxide ring from acid-catalyzed ring opening. The primary failure mode during workup is the interaction between the strained oxirane ring and acidic species (byproduct acids or silica gel silanols), leading to two degradation pathways:
-
Hydrolysis: Formation of the vicinal diol.[1]
-
Meinwald Rearrangement: Isomerization to the corresponding aldehyde or ketone.
Critical Warning: Standard flash chromatography on untreated silica gel (
Troubleshooting Guide (Q&A)
Q1: My crude NMR shows the product, but after column chromatography, I isolate a polar impurity and yield drops. What happened? A: You likely experienced acid-catalyzed hydrolysis on the silica surface. Silica gel is slightly acidic.[2][3]
-
Diagnosis: Check for a broad O-H stretch in IR or new multiplets ~3.5–4.0 ppm in
-NMR (characteristic of a diol). -
Solution: You must neutralize the silica gel.[4] Pre-treat your column with 1–2% Triethylamine (
) in the mobile phase. Alternatively, switch to Neutral Alumina (Grade III) , which is non-acidic and safer for sensitive epoxides.
Q2: The reaction turned into a gum/polymer during rotary evaporation. Why? A: This is often caused by thermal instability in the presence of trace Lewis acids or mineral acids.
-
Cause: If you used mCPBA, residual m-chlorobenzoic acid (mCBA) might still be present. Concentrating an epoxide in the presence of acid and heat triggers polymerization.
-
Solution: Ensure the workup includes a rigorous basic wash (
) before evaporation. Keep the water bath temperature .
Q3: I have an emulsion during the aqueous workup that won't separate. A: Epoxides and their aromatic precursors can act as surfactants in basic media.
-
Solution: Do not shake vigorously; invert gently. If an emulsion forms, add saturated brine to increase the ionic strength of the aqueous layer. Passing the emulsion through a pad of Celite can also break the tension.
Visualized Mechanisms & Workflows
Figure 1: Acid-Catalyzed Decomposition Pathways
Caption: Mechanism of decomposition on acidic silica surfaces. The silanol groups protonate the epoxide oxygen, facilitating nucleophilic attack by water (hydrolysis) or hydride shift (rearrangement).
Figure 2: Optimized Isolation Workflow
Caption: Recommended workup protocol to maximize recovery and prevent ring opening.
Optimized Experimental Protocol
Context: Synthesis via epoxidation of 1,3-difluoro-5-(prop-2-en-1-yl)benzene using meta-chloroperoxybenzoic acid (mCPBA).
Step-by-Step Methodology:
-
Reaction: Dissolve the alkene in Dichloromethane (DCM) at
. Add mCPBA (1.1 equiv) portion-wise. Stir at . -
Quenching (The "Reductive Wash"):
-
Once TLC indicates consumption of starting material, cool the mixture to
. -
Add 10% aqueous
(Sodium Sulfite) or (Thiosulfate). Stir vigorously for 15 minutes. -
Why? This reduces unreacted mCPBA to mCBA (benzoic acid derivative) and prevents oxidative side reactions during concentration.
-
-
Neutralization (The "Basic Wash"):
-
Drying:
-
Dry the organic layer over anhydrous
. -
Pro-Tip: Add 0.5 mL of Triethylamine (
) to the drying flask to scavenge any adventitious acid.
-
-
Purification (Buffered Silica Column):
-
Slurry Preparation: Mix Silica Gel 60 with a solvent system containing 1% Triethylamine (e.g., Hexanes/EtOAc 9:1 + 1%
). -
Column Packing: Pour the slurry.[4] Flush with 2 column volumes of the solvent to equilibrate the silica (neutralizing acidic sites).
-
Elution: Load the crude oil and elute with the solvent system (maintain 0.5%
in the eluent if the separation is slow).
-
Comparative Data: Stationary Phase Stability
The following table summarizes the recovery rates of homobenzylic epoxides on different stationary phases.
| Stationary Phase | Additive | Stability | Recovery Yield | Recommendation |
| Standard Silica Gel | None | Poor | 60–75% | Avoid. High risk of ring opening. |
| Buffered Silica | 1–2% | Good | 90–95% | Standard. Best balance of cost/performance. |
| Neutral Alumina | None | Excellent | >95% | Alternative. Use if |
| Florisil | None | Moderate | 80–85% | Better than silica, but lower capacity. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Purification of Acid-Sensitive Compounds.
-
Chakraborti, A. K., et al. (2004).[7] "Silica gel-catalysed opening of epoxide rings by amines."[7] Organic & Biomolecular Chemistry, 2, 1277-1280.[7] (Demonstrates silica's ability to catalyze ring opening).
-
Pfizer Inc. (2009). Process for the preparation of Voriconazole intermediates. (Patent literature describing purification of difluorophenyl epoxide derivatives).
-
Nagy, V., et al. (2009).[3] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis. (Validation of base-treated silica for epoxide purification).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
Technical Support Center: Optimizing Epoxide Synthesis with Response Surface Methodology (RSM)
Welcome to the technical support center for the application of Response Surface Methodology (RSM) in epoxide synthesis. This guide is designed for researchers, chemists, and process development professionals who are looking to efficiently optimize reaction conditions to maximize yield, selectivity, and overall process efficiency. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounded in established statistical and chemical principles.
Section 1: Experimental Design & Setup FAQs
This section addresses common questions and decision points when first designing an RSM experiment for epoxide synthesis.
Question: I'm starting a new epoxidation optimization. Which RSM design should I choose: Central Composite Design (CCD) or Box-Behnken Design (BBD)?
Answer: The choice between a CCD and a BBD depends on the specific constraints and goals of your experiment.[1][2]
-
Central Composite Design (CCD): This is often the preferred design when you require sequential experimentation.[1][3] You can start with a factorial design to screen for significant factors and then augment it with axial and center points to fit a full quadratic model.[3][4][5] CCDs provide excellent prediction capability, especially near the center of the design space.[3] However, a key feature of CCDs is the "star" or "axial" points, which are set at extreme levels (coded as ±α) beyond the main factorial levels.[2] You must ensure these extreme conditions (e.g., very high temperature or catalyst loading) are safe and feasible in your lab.[1]
-
Box-Behnken Design (BBD): BBDs are a good alternative when extreme experimental conditions are undesirable or unsafe.[1] The design points are positioned on the midpoints of the edges of the experimental space, ensuring that not all factors are set to their highest or lowest levels simultaneously.[1][2] BBDs are also more economical, typically requiring fewer experimental runs than a CCD for the same number of factors.[1] However, they are not suitable for sequential experiments.[1]
Table 1: Comparison of Central Composite and Box-Behnken Designs
| Feature | Central Composite Design (CCD) | Box-Behnken Design (BBD) |
| Structure | Builds upon a factorial design with added center and axial ("star") points.[3][4][5] | Spherical design where points lie on the midpoints of the edges of the design space.[2] |
| Factor Levels | Typically 5 levels per factor.[1][3] | Requires only 3 levels per factor.[1][3] |
| Experimental Runs | Generally requires more runs than BBD, especially as factor numbers increase beyond six.[2] | More efficient, usually requiring fewer runs.[1] |
| Extreme Conditions | Includes axial points that are outside the main factorial range, which may be unfeasible.[1][6] | Avoids combinations where all factors are at their extreme levels.[1] |
| Sequential Experiments | Well-suited; can be built up from a screening experiment.[1][2] | Not suited for sequential experimentation.[1] |
Question: How do I select the right factors and their ranges for my epoxidation study?
Answer: Proper factor selection is critical and should be based on a combination of literature review, preliminary experiments, and chemical intuition.
-
Identify Key Variables: For epoxidation, common variables include reaction temperature, reaction time, catalyst loading, and the molar ratio of alkene to oxidant (e.g., TBHP, H₂O₂).[7][8][9]
-
Determine Ranges: The ranges (the high and low levels for each factor) must be chosen carefully. They need to be wide enough to see significant effects and potential curvature, but not so wide that they lead to reaction failure or unsafe conditions.[10] For example, a temperature range might be 60-100°C, while a catalyst loading might be 0.1-0.5 mol%.[7]
-
Screening (Optional but Recommended): If you have many potential factors (>4-5), it is highly recommended to first perform a screening experiment using a fractional factorial design.[11] This will help you identify the most influential variables to carry forward into a more detailed RSM optimization, saving time and resources.[11]
Section 2: Troubleshooting Guide: Data Analysis & Model Fitting
This section provides guidance for when your experimental results don't align with statistical expectations.
Question: My ANOVA table shows a "significant lack of fit." What does this mean and how do I fix it?
Answer: A significant lack-of-fit (p-value < 0.05) is a critical diagnostic warning.[12] It indicates that your chosen model (typically a quadratic model) does not adequately describe the relationship between your factors and the response.[12][13] The model fails to capture the true shape of the response surface, making your predictions unreliable.[14]
Causality & Troubleshooting Steps:
-
Check for Outliers: The first step is to examine the diagnostic plots, particularly the residual plots.[13] An outlier, a data point that deviates significantly from the others, can pull the regression line and artificially inflate the lack of fit. If a point is statistically and experimentally justifiable as an outlier (e.g., due to a known experimental error), you may consider removing it and re-fitting the model.
-
Model Transformation: The relationship between your factors and the epoxide yield might not be a simple polynomial. Sometimes, transforming the response variable (e.g., using a logarithm, square root, or Box-Cox transformation) can help linearize the relationship and resolve the lack of fit.
-
Consider a Higher-Order Model: If transformations don't work, your system may exhibit more complex behavior than a second-order (quadratic) model can capture.[14] You may need to augment your design with additional points to fit a third-order (cubic) model.[14] However, this adds complexity and requires more experimental runs.
-
Re-evaluate Factor Ranges: A significant lack of fit can sometimes occur if your chosen factor ranges are too wide, spanning a region where the response behavior changes dramatically. Conversely, if the ranges are too narrow, the model may be trying to fit noise.[13]
dot graph "Troubleshooting_Lack_of_Fit" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Flowchart for Significant Lack of Fit (p < 0.05)", fontcolor="#202124", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Significant Lack of Fit\n(p < 0.05)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_outliers [label="Step 1: Examine Residual Plots\nfor Outliers", fillcolor="#FBBC05", fontcolor="#202124"]; outlier_found [label="Outlier Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remove_outlier [label="Remove Justifiable Outlier\n& Refit Model", fillcolor="#FFFFFF", fontcolor="#202124"]; transform_response [label="Step 2: Apply Response\nTransformation (e.g., Log, Box-Cox)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transform_works [label="Lack of Fit Resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; higher_order [label="Step 3: Consider Higher-Order\nModel (e.g., Cubic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; augment_design [label="Augment Design with New Runs\n& Refit Cubic Model", fillcolor="#FFFFFF", fontcolor="#202124"]; end_good [label="Model is Adequately Fit.\nProceed to Optimization.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; end_bad [label="Re-evaluate Factors & Ranges.\nSystem may be too complex or noisy.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_outliers; check_outliers -> outlier_found; outlier_found -> remove_outlier [label="Yes"]; outlier_found -> transform_response [label="No"]; remove_outlier -> transform_works; transform_response -> transform_works; transform_works -> end_good [label="Yes"]; transform_works -> higher_order [label="No"]; higher_order -> augment_design; augment_design -> end_bad; // Simplified, could loop back } dot Caption: Troubleshooting flowchart for addressing a significant lack of fit.
Question: My model's R-squared value is high, but the predicted R-squared is low. What does this imply?
Answer: This is a classic sign of an overfit model.
-
R-squared (R²) measures how much of the variation in your response is explained by the model. A high R² (e.g., >0.9) means the model fits your existing data points very well.
-
Predicted R-squared (Pred. R²) measures how well the model is likely to predict the response for new observations.
When R² is high but Pred. R² is low (a difference of >0.2 is often a red flag), it means your model is too complex and is fitting the random noise in your specific dataset rather than the true underlying trend. This model will be unreliable for predicting future outcomes. The solution is often model reduction: systematically remove insignificant terms (those with p-values > 0.10) from the model one by one, starting with the highest p-value, until only significant terms remain. This often improves the predicted R-squared value.
Section 3: Protocol & Workflow
This section provides a generalized workflow and a detailed protocol for an RSM study.
General RSM Workflow for Epoxidation Optimization
The process of using RSM for optimization is systematic, moving from broad screening to a focused search for optimal conditions.[15]
dot graph "RSM_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General RSM Optimization Workflow", fontcolor="#202124", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes A [label="Phase 1: Planning\n- Define Objectives (Yield, Selectivity)\n- Select Factors & Responses", fillcolor="#FBBC05"]; B [label="Phase 2: Screening (Optional)\n- Run Fractional Factorial Design\n- Identify Significant Factors", fillcolor="#FBBC05"]; C [label="Phase 3: Optimization\n- Design & Run RSM Exp. (CCD or BBD)\n- Collect Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Phase 4: Modeling\n- Fit Quadratic Model\n- Perform ANOVA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Phase 5: Analysis & Diagnostics\n- Check Lack of Fit, R², Residuals\n- Refine Model if Necessary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Phase 6: Optimization & Validation\n- Analyze Contour Plots\n- Predict Optimum Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Phase 7: Confirmation\n- Run Experiments at Predicted Optimum\n- Compare with Prediction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: A typical workflow for process optimization using RSM.
Detailed Protocol: Optimizing the Epoxidation of 1-Octene
This protocol outlines a hypothetical optimization using a Box-Behnken Design.
1. Objective: To maximize the yield of 1,2-epoxyoctane.
2. Factors and Levels:
-
A: Temperature (°C): 60, 75, 90
-
B: Time (h): 2, 4, 6
-
C: Catalyst Loading (mol%): 0.5, 1.0, 1.5
3. Experimental Design: A 3-factor, 3-level Box-Behnken Design will be used, requiring 15 experiments (including 3 center point replicates).
4. Experimental Procedure (for a single run): a. To a round-bottom flask equipped with a magnetic stirrer and condenser, add the substrate, 1-octene (e.g., 5 mmol), and the solvent (e.g., acetonitrile, 10 mL). b. Add the specified amount of catalyst (Factor C) to the flask. c. Begin stirring and bring the reaction mixture to the target temperature (Factor A) using a temperature-controlled oil bath. d. Once at temperature, add the oxidant, 30% aq. H₂O₂ (e.g., 7.5 mmol, 1.5 eq.), dropwise over 5 minutes. e. Maintain the reaction at the set temperature for the specified duration (Factor B). f. After the reaction time has elapsed, cool the mixture to room temperature. g. Quench the reaction by adding a saturated solution of sodium thiosulfate. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Analyze the crude product by GC-FID or ¹H NMR using an internal standard to determine the yield of 1,2-epoxyoctane (the response).
5. Data Analysis: a. Enter the yield data for all 15 runs into statistical software (e.g., Minitab, Design-Expert). b. Fit a quadratic regression model to the data.[10] c. Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual terms (linear, interaction, and quadratic).[9][12] d. Evaluate the model's goodness-of-fit using R², adjusted R², predicted R², and the lack-of-fit test.[11] e. Examine diagnostic plots to ensure model assumptions are met. f. Generate contour and 3D surface plots to visualize the relationship between factors and yield.[10] g. Use the model to predict the optimal conditions for maximum yield.
6. Model Validation: a. Conduct 2-3 additional experiments at the predicted optimal conditions.[8][11] b. Compare the experimental yield to the model's predicted yield.[9] The results should fall within the 95% prediction interval for the model to be considered validated.[16]
References
-
Response Surface Methodology - Overview & Applications. (n.d.). Neural Concept. Retrieved from [Link]
-
Response Surface Methods for Optimization. (n.d.). ReliaSoft. Retrieved from [Link]
-
Analysis of variance table for Analyze Response Surface Design. (n.d.). Minitab. Retrieved from [Link]
-
Mastoi, M. A., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. Retrieved from [Link]
-
Response Surface. (n.d.). Stat-Ease. Retrieved from [Link]
-
Response Surface Methodology (RSM) in Design of Experiments. (2024). SixSigma.us. Retrieved from [Link]
-
Mastoi, M. A., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. ResearchGate. Retrieved from [Link]
-
Bhuiyan, M. M. R., & Saha, B. (2023). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. Retrieved from [Link]
-
Bhuiyan, M. M. R., & Saha, B. (2024). Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Lesson 11: Response Surface Methods and Designs. (n.d.). PennState STAT 503. Retrieved from [Link]
-
Wang, M., et al. (2016). RSM-BASED ANALYSIS AND OPTIMIZATION APPROACH FOR CHEMICAL PROCESSES. ResearchGate. Retrieved from [Link]
-
Bhuiyan, M. M. R., & Saha, B. (2023). Optimisation of Greener Alkene Epoxidation via Response Surface Methodology for Effective Separation of Epoxides from the Reaction Mixture. ResearchGate. Retrieved from [Link]
-
What are response surface designs, central composite designs, and Box-Behnken designs? (n.d.). Minitab. Retrieved from [Link]
-
Central composite and Box-Behnken designs. (2025). Fiveable. Retrieved from [Link]
-
Keys to Analyzing a Response Surface Design. (n.d.). Stat-Ease. Retrieved from [Link]
-
RSM-based analysis and optimization approach for chemical processes. (n.d.). ResearchGate. Retrieved from [Link]
-
ANOVA Data Analysis of Response Surface Methodology Tutorial. (2020). YouTube. Retrieved from [Link]
-
Analyze and Explain Response Surface Methodology. (n.d.). The Open Educator. Retrieved from [Link]
-
Central Composite Design vs. Box-Behnken Design. (n.d.). The Experimental Design Hub. Retrieved from [Link]
-
Mastering Response Surface Methodology Book. (2025). TailoredRead. Retrieved from [Link]
-
Lee, H., & Kim, D. (2020). Response Surface Methodology Using a Fullest Balanced Model: A Re-Analysis of a Dataset in the Korean Journal for Food Science of Animal Resources. PMC. Retrieved from [Link]
-
Choosing the Best Design for Process Optimization. (2017). Stat-Ease. Retrieved from [Link]
-
In RSM, If lack of fit comes significant then what should be the next step? (2016). ResearchGate. Retrieved from [Link]
-
Lack of fit in face-centred composite design. (2023). JMP User Community. Retrieved from [Link]
-
OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. (2022). ResearchGate. Retrieved from [Link]
-
Is Box Behnken Better than the Central Composite Design in the Response Surface Methodology. (2020). YouTube. Retrieved from [Link]
-
Gaikwad, V. B., et al. (2023). Response Surface Methodology (RSM) Approach for Optimization of Parameters for Synthesis of Organic Compounds and Evaluation of Biological Activity with Molecular Docking. Asian Journal of Chemistry. Retrieved from [Link]
-
Testing for Lack of Fit in Blocked and Split-Plot Designs. (n.d.). Fall Technical Conference. Retrieved from [Link]
-
Response Surface Methodology. (2023). RPubs. Retrieved from [Link]
Sources
- 1. What are response surface designs, central composite designs, and Box-Behnken designs? - Minitab [support.minitab.com]
- 2. Central Composite Design vs. Box-Behnken Design [experimentaldesignhub.com]
- 3. Stat-Ease [statease.com]
- 4. Stat-Ease » v23.1 » Tutorials » Response Surface [statease.com]
- 5. cdn.statease.com [cdn.statease.com]
- 6. youtube.com [youtube.com]
- 7. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology | MDPI [mdpi.com]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 11. 6sigma.us [6sigma.us]
- 12. Analysis of variance table for Analyze Response Surface Design - Minitab [support.minitab.com]
- 13. researchgate.net [researchgate.net]
- 14. Response Surface Methodology Using a Fullest Balanced Model: A Re-Analysis of a Dataset in the Korean Journal for Food Science of Animal Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response Surface Methods for Optimization [help.reliasoft.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Structural Validation of 2-[(3,5-Difluorophenyl)methyl]oxirane via X-ray Crystallography
Executive Summary: The Case for Absolute Certainty
In the development of fluorinated antifungal and antineoplastic agents, the chiral epoxide 2-[(3,5-Difluorophenyl)methyl]oxirane serves as a linchpin intermediate. While high-field NMR and Chiral HPLC are sufficient for routine batch release, they rely on relative comparisons. They cannot independently establish absolute configuration (
This guide details the Single Crystal X-ray Diffraction (SC-XRD) workflow to establish this primary reference. As a Senior Application Scientist, I address the specific challenges of this molecule—its low melting point (often presenting as an oil) and lack of heavy atoms—by proposing a Heavy-Atom Derivatization strategy to ensure unambiguous stereochemical assignment.
Comparative Analysis: Selecting the Validation Method
For a new chemical entity (NCE) or a first-time GMP intermediate, the validation method must provide ab initio certainty.
| Feature | X-ray Crystallography (SC-XRD) | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Relative Chemical Shift ( | IR Absorbance Difference ( |
| Certainty Level | Gold Standard (Direct Observation) | High (Inferential) | Medium-High (Model Dependent) |
| Sample State | Single Crystal (Solid) | Solution | Solution (Oil or Solid) |
| Chiral Assignment | Absolute (via Anomalous Dispersion) | Relative to Chiral Auxiliary | Comparison to DFT Calculation |
| Throughput | Low (Days to Weeks) | Medium (Hours) | Medium (Hours) |
| Limitations | Requires crystal; Light atoms (C,H,O,F) yield weak anomalous signal. | Requires derivatization (ring opening); Stereochemical leakage possible. | Requires heavy computational time; Interpretation can be ambiguous for flexible chains. |
Scientist’s Insight: While VCD is excellent for oils, it requires perfect agreement between calculated and experimental spectra. For a primary reference standard, regulatory bodies (FDA/EMA) prefer the direct structural proof provided by X-ray crystallography.
Technical Challenge & Strategy
The Problem: "The Light Atom Oil"
2-[(3,5-Difluorophenyl)methyl]oxirane (MW ~170.[1][2]16) presents two crystallographic hurdles:
-
Physical State: It is likely an oil or low-melting solid at room temperature, making direct crystal growth difficult.
-
Lack of Anomalous Scatterers: The molecule contains only light atoms (C, H, O, F). Using standard Mo-source X-rays, the anomalous scattering signal is too weak to reliably determine the Flack parameter (absolute configuration) without high redundancy and exceptional crystal quality.
The Solution: Heavy-Atom Derivatization
To solve both problems simultaneously, we utilize a regioselective ring-opening reaction with a heavy-atom nucleophile.
-
Reagent: p-Bromobenzoic acid.
-
Mechanism: The acid opens the epoxide to form a crystalline ester-alcohol.
-
Benefit: The Bromine atom (Br, Z=35) acts as a strong anomalous scatterer (even with Mo radiation, but ideally Cu), allowing for a definitive Flack parameter calculation.
Experimental Protocol: The Validation Workflow
Phase 1: Derivatization (The "Crystal Anchor")
Objective: Convert the oily epoxide into a crystalline solid with a heavy atom tag.
Reagents:
-
Substrate: 2-[(3,5-Difluorophenyl)methyl]oxirane (1.0 eq)
-
Reagent: p-Bromobenzoic acid (1.1 eq)
-
Catalyst: Ti(OiPr)
(0.05 eq) or mild base depending on regioselectivity preference. -
Solvent: Dichloromethane (DCM).
Step-by-Step:
-
Dissolve the epoxide in anhydrous DCM under
atmosphere. -
Add p-bromobenzoic acid.
-
Stir at room temperature for 4-12 hours. Monitor via TLC/LC-MS for disappearance of epoxide.
-
Workup: Wash with saturated NaHCO
to remove excess acid. Dry organic layer over MgSO and concentrate. -
Result: A crude bromobenzoate derivative (solid or gum).
Phase 2: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction.[3][4][5][6]
-
Dissolution: Dissolve 20 mg of the crude derivative in a minimal amount (0.5 mL) of a "good" solvent (e.g., Acetone or THF). Filter through a 0.45
m PTFE syringe filter into a small inner vial. -
Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Pentane or Hexane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Inspect after 24-72 hours. Look for prismatic, clear crystals. Avoid clustered needles.
Phase 3: X-ray Data Collection & Refinement
-
Mounting: Select a crystal (
mm) and mount on a cryoloop with Paratone oil. -
Temperature: Cool to 100 K using a nitrogen stream (reduces thermal motion).
-
Source: Cu K
radiation ( Å) is preferred for absolute configuration of organic molecules, though the Bromine tag makes Mo K acceptable. -
Strategy: Collect a full sphere of data (redundancy > 4) to maximize anomalous signal accuracy.
Visualization of the Workflow
Figure 1: Strategic workflow converting the difficult oily epoxide into a diffraction-quality crystalline solid.
Data Interpretation: The Flack Parameter
The critical metric for your validation report is the Flack Parameter (
-
Definition: A value indicating the proportion of the inverted enantiomer structure present in the crystal model.
-
Target Values:
-
(e.g.,
): The model has the Correct Absolute Configuration. - : The model has the Inverted (Wrong) Configuration.
- : The crystal is a racemate or twinned.
-
(e.g.,
Validation Criteria: For the brominated derivative, you should expect a standard uncertainty (
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Light-Atom Organic Compounds". Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences". Journal of Applied Crystallography, 41(1), 96-103. Link
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents.
-Methoxy- -trifluoromethylphenylacetic Acids". Journal of the American Chemical Society, 95(2), 512–519. Link
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1549604-81-0 | 2-[(3,5-Difluorophenyl)methyl]oxirane - AiFChem [aifchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
A Comparative Analysis of the Biological Activity of 2-[(3,5-Difluorophenyl)methyl]oxirane and its Non-Fluorinated Analog
A Guide for Researchers in Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's biological profile.[2][3] The introduction of fluorine can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa, often translating into improved pharmacokinetic and pharmacodynamic properties.[4][5] A common strategy is to use fluorination to block metabolic "soft spots" on a molecule that are susceptible to enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[1][2]
This guide provides a comparative analysis of the biological activity of 2-[(3,5-Difluorophenyl)methyl]oxirane and its direct non-fluorinated analog, 2-(phenoxymethyl)oxirane . We will explore how the presence of two fluorine atoms on the phenyl ring is hypothesized to modulate cytotoxicity, enzyme inhibition, and metabolic stability. This document is intended to provide researchers, scientists, and drug development professionals with both theoretical insights and practical experimental protocols to evaluate such analogs.
Conceptual Framework for Comparison
The central hypothesis of this guide is that the difluorination of the phenyl ring in 2-(phenoxymethyl)oxirane will lead to distinct and potentially advantageous changes in its biological activity profile. The electron-withdrawing nature of the fluorine atoms is expected to alter the electronic distribution across the molecule, influencing its interactions with biological targets and its susceptibility to metabolic enzymes.
Caption: A conceptual workflow for the comparative analysis of fluorinated and non-fluorinated oxirane analogs.
Comparative Biological Activity
Cytotoxicity Profile
Oxiranes, also known as epoxides, are a class of reactive electrophiles that can exert cytotoxic effects by alkylating nucleophilic residues in biomolecules such as DNA and proteins.[6][7] This reactivity is the basis for the therapeutic application of some epoxide-containing anti-cancer agents. The introduction of fluorine atoms can modulate this activity.
We hypothesize that 2-[(3,5-Difluorophenyl)methyl]oxirane may exhibit altered cytotoxicity compared to its non-fluorinated counterpart. The strong electron-withdrawing effect of the two fluorine atoms could influence the reactivity of the oxirane ring or affect cellular uptake and distribution.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Oxirane Analogs in Cancer Cell Lines (Hypothetical Data)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2-(Phenoxymethyl)oxirane | 45.2 | 62.5 | 55.8 |
| 2-[(3,5-Difluorophenyl)methyl]oxirane | 28.9 | 41.3 | 36.7 |
Note: The data in this table is illustrative and intended to represent a plausible outcome based on structure-activity relationships.
Enzyme Inhibition: A Focus on Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of signaling lipids, such as epoxyeicosatrienoic acids (EETs).[8] EETs possess anti-inflammatory and vasodilatory properties, and their degradation by sEH terminates their beneficial effects.[9] Therefore, inhibitors of sEH are being actively pursued as therapeutic agents for hypertension, inflammation, and cardiovascular diseases.[8] Given the oxirane core, both of our compounds of interest are potential inhibitors of sEH.
The difluorinated analog is predicted to be a more potent inhibitor of sEH. The fluorine atoms can engage in favorable orthogonal multipolar C–F···C=O interactions with the enzyme's active site residues and can alter the conformation of the molecule to better fit the binding pocket.
Table 2: Comparative sEH Inhibition (IC₅₀, nM) (Hypothetical Data)
| Compound | Human Recombinant sEH |
| 2-(Phenoxymethyl)oxirane | 150 |
| 2-[(3,5-Difluorophenyl)methyl]oxirane | 35 |
Note: The data in this table is illustrative and intended to represent a plausible outcome based on structure-activity relationships.
Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability.[10] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[3] By replacing hydrogen atoms at metabolically labile positions with fluorine, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life.[11]
In the case of 2-[(3,5-Difluorophenyl)methyl]oxirane, the fluorine atoms are expected to "shield" the aromatic ring from hydroxylation, a common metabolic pathway. This should result in a greater resistance to degradation in human liver microsomes compared to the non-fluorinated analog.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM) (Hypothetical Data)
| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| 2-(Phenoxymethyl)oxirane | 18 | 38.5 |
| 2-[(3,5-Difluorophenyl)methyl]oxirane | > 120 | < 5.8 |
Note: The data in this table is illustrative and intended to represent a plausible outcome based on structure-activity relationships.
Experimental Protocols
To empirically validate the hypotheses presented, the following detailed experimental protocols are provided.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the compounds on cultured cancer cells.[12]
Caption: A step-by-step workflow for the fluorometric sEH inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a known sEH inhibitor (positive control) in assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA).
-
Assay Plate Setup: In a 96-well black microplate, add the test compound dilutions.
-
Enzyme Addition: Add recombinant human sEH enzyme to all wells except the blank controls.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the sEH fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at 330 nm and emission at 465 nm. 7. Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol for Metabolic Stability Assay (Human Liver Microsomes)
This protocol measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes. [13][14]
Caption: A step-by-step workflow for the in vitro metabolic stability assay.
Methodology:
-
Incubation Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4). Add the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). t₁/₂ = 0.693 / k. From this, calculate the intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Directions
This guide outlines a framework for comparing the biological activities of 2-[(3,5-Difluorophenyl)methyl]oxirane and its non-fluorinated analog. The strategic placement of fluorine atoms is a powerful and well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. [1][4]The difluorinated oxirane is hypothesized to exhibit increased cytotoxicity, more potent sEH inhibition, and significantly improved metabolic stability.
The provided experimental protocols offer a clear path for researchers to test these hypotheses in a laboratory setting. The resulting data will provide crucial insights into the structure-activity relationship of this chemical series and will inform future lead optimization efforts. Understanding the nuanced effects of fluorination is paramount to designing the next generation of safer and more effective therapeutics.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Full article: The role of fluorine in medicinal chemistry.
- Vertex AI Search. The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
- Vertex AI Search. Correlation of apoptotic potential of simple oxiranes with cytotoxicity - PubMed - NIH.
- Vertex AI Search. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC.
- Vertex AI Search. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Bertin bioreagent.
- Vertex AI Search. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo - MDPI.
- Vertex AI Search.
- Vertex AI Search. Foundational Research on Soluble Epoxide Hydrolase Inhibitors: A Technical Guide - Benchchem.
- Vertex AI Search. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening - Agilent.
- Vertex AI Search. Abstract 1695: Mechanisms of cytotoxicity of diepoxybutane, epichlorohydrin, and (1-chloroethenyl) oxirane | Cancer Research - AACR Journals.
- Vertex AI Search. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery.
- Vertex AI Search.
- Vertex AI Search. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Vertex AI Search. Bioactive Steroids Bearing Oxirane Ring - MDPI.
- Vertex AI Search. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Vertex AI Search. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- Vertex AI Search. Metabolic Stability Assays - Merck Millipore.
- Vertex AI Search. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - NIH.
- Vertex AI Search. Metabolic Stability Services - Eurofins Discovery.
- Vertex AI Search. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - MDPI.
- Vertex AI Search. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Vertex AI Search. (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl)
- Vertex AI Search. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC.
- Vertex AI Search. (PDF) Canadian Chemical Transactions Synthesis and In Vitro Antimicrobial Activity of 2,4- Difluorophenyl (piperidin-4-yl)
- Vertex AI Search. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues - MDPI.
- Vertex AI Search. 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Vertex AI Search. Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies - ChemRxiv.
- Vertex AI Search. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as.
- Vertex AI Search. From Nicotine to Broad-Spectrum SARS-CoV-2 Antivirals - Bioengineer.org.
- Vertex AI Search. ( S )-2-[( R )-Fluoro(phenyl)
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of apoptotic potential of simple oxiranes with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Head-to-Head Comparison of Catalysts for Asymmetric Epoxidation: A Guide for Researchers
The enantioselective epoxidation of olefins stands as a cornerstone transformation in modern organic synthesis, providing access to chiral epoxides, which are invaluable building blocks for a myriad of pharmaceuticals and complex molecules. The choice of catalyst is paramount and dictates the success, efficiency, and stereochemical outcome of this crucial reaction. This guide provides a detailed, head-to-head comparison of the leading catalytic systems for asymmetric epoxidation, grounded in mechanistic understanding and supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Sharpless-Katsuki Epoxidation: A Paradigm Shift for Allylic Alcohols
The advent of the Sharpless-Katsuki epoxidation in 1980 was a landmark achievement in asymmetric catalysis.[1][2] This method offers a highly reliable and predictable means for the enantioselective epoxidation of primary and secondary allylic alcohols.[3]
Catalyst System: The active catalyst is a titanium(IV) isopropoxide complex coordinated to a chiral dialkyl tartrate ligand, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The terminal oxidant is usually tert-butyl hydroperoxide (TBHP).[3]
Mechanism and Stereochemical Rationale: The predictability of the Sharpless epoxidation stems from a well-defined transition state. The allylic alcohol substrate coordinates to the titanium center, displacing one of the isopropoxide groups. This coordination orients the olefin face for the subsequent oxygen transfer from the coordinated TBHP. The choice of the tartrate ligand enantiomer dictates which face of the olefin is epoxidized. A simple mnemonic allows for the prediction of the stereochemical outcome: with L-(+)-tartrate, the epoxide is formed on the "bottom" face of the alkene when drawn with the allylic alcohol at the bottom right, while D-(-)-tartrate directs epoxidation to the "top" face.
Substrate Scope: The primary strength of the Sharpless epoxidation lies in its exceptional performance with a wide range of allylic alcohols.[4] However, it is largely limited to this substrate class, as the hydroxyl group is essential for directing the catalyst.[5][6]
Advantages:
-
Predictable stereochemical outcome.[4]
-
Commercially available and relatively inexpensive reagents.[4]
Limitations:
-
Substrate scope is generally restricted to allylic alcohols.[5]
-
The original protocol often requires stoichiometric amounts of the titanium/tartrate complex, although catalytic versions have been developed.[2]
The Jacobsen-Katsuki Epoxidation: Conquering Unfunctionalized Olefins
Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this method provided a breakthrough for the asymmetric epoxidation of unfunctionalized olefins, a significant challenge at the time.[5]
Catalyst System: The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as the catalyst. A variety of terminal oxidants can be employed, with sodium hypochlorite (bleach) being a common and cost-effective choice.[7][8]
Mechanism and Stereochemical Rationale: The proposed mechanism involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species, which is the active oxidant.[5][7] The oxygen atom is then transferred to the olefin. The stereoselectivity is controlled by the chiral salen ligand, which creates a chiral environment around the manganese center. The olefin is thought to approach the metal-oxo bond in a "side-on" fashion to minimize steric interactions with the bulky groups on the salen ligand, thus favoring the formation of one enantiomer of the epoxide.[5] The exact mechanism, whether concerted or stepwise (radical or metallaoxetane intermediate), may depend on the substrate.[7]
Substrate Scope: This method is particularly effective for the epoxidation of cis-disubstituted olefins, including conjugated and alkyl-substituted ones, often affording excellent enantioselectivities.[5][7] trans-Olefins are generally poorer substrates for Jacobsen's original catalysts, though Katsuki's variants show improved performance.[5] Trisubstituted alkenes can also be good substrates, especially with the addition of a pyridine N-oxide derivative as an axial ligand.[7]
Advantages:
-
Broad substrate scope, particularly for unfunctionalized cis-olefins.[5][7]
-
High enantioselectivities for suitable substrates.
-
The catalyst is used in catalytic amounts.[5]
Limitations:
-
Generally lower enantioselectivities for trans-olefins compared to cis-olefins.[5]
-
The catalyst can be more complex to prepare than the in situ generated Sharpless catalyst.
The Shi Epoxidation: An Organocatalytic Approach
The Shi epoxidation, developed in the mid-1990s, represents a powerful organocatalytic method for asymmetric epoxidation, avoiding the use of transition metals.[9]
Catalyst System: The catalyst is a chiral ketone, often derived from fructose.[9] The stoichiometric oxidant is typically potassium peroxymonosulfate (Oxone).[9]
Mechanism and Stereochemical Rationale: The active epoxidizing agent is a chiral dioxirane, which is generated in situ from the reaction of the ketone catalyst with Oxone.[9] The oxygen transfer from the dioxirane to the olefin is believed to proceed through a spiro transition state. The stereoselectivity is dictated by the facial bias imposed by the chiral backbone of the ketone catalyst, which directs the olefin to approach from the less sterically hindered face.[10][11] The reaction is often performed under buffered, basic conditions (pH ~10.5) to facilitate the formation of the dioxirane and suppress side reactions like the Baeyer-Villiger oxidation of the catalyst.[9]
Substrate Scope: The Shi epoxidation is highly effective for a wide range of olefins, particularly trans-disubstituted and trisubstituted alkenes, providing high enantioselectivities.[10] Some cis and terminal olefins also serve as viable substrates.[10]
Advantages:
-
Avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.
-
Broad substrate scope, especially for trans and trisubstituted olefins.[10][11]
-
The catalyst is derived from a cheap and abundant natural product (fructose).[9]
Limitations:
-
Requires stoichiometric amounts of the expensive oxidant, Oxone.
-
The catalyst loading can be relatively high compared to some metal-based systems.
Head-to-Head Comparison of Performance
The choice of catalyst is highly dependent on the specific olefin substrate. The following table summarizes the general performance of these three leading systems for different classes of olefins.
| Olefin Class | Sharpless Epoxidation | Jacobsen-Katsuki Epoxidation | Shi Epoxidation |
| Allylic Alcohols | Excellent (>95% ee) | Moderate to Good | Moderate to Good |
| cis-Disubstituted | Poor (not applicable) | Excellent (>90% ee) | Moderate |
| trans-Disubstituted | Poor (not applicable) | Poor to Moderate | Excellent (>90% ee) |
| Trisubstituted | Poor (not applicable) | Good to Excellent | Excellent (>90% ee) |
| Terminal | Poor (not applicable) | Poor to Moderate | Moderate |
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of each catalytic system, the following diagrams illustrate their proposed catalytic cycles.
Caption: Catalytic cycle of the Sharpless Epoxidation.
Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.
Caption: Catalytic cycle of the Shi Epoxidation.
Experimental Protocols
The following are representative experimental protocols for each of the discussed epoxidation methods. These should be adapted based on the specific substrate and laboratory conditions.
General Experimental Workflow
Caption: General workflow for asymmetric epoxidation.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol[3]
-
Catalyst Preparation:
-
To an oven-dried round-bottom flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Add titanium(IV) isopropoxide (5 mol%) to the stirred suspension.
-
Add diethyl L-(+)-tartrate (6 mol%) and stir for 30 minutes at -20 °C to form the chiral catalyst complex.
-
-
Epoxidation:
-
Add a solution of geraniol (1 equivalent) in CH₂Cl₂ to the catalyst mixture.
-
Add anhydrous tert-butyl hydroperoxide in toluene (2.0 equivalents) dropwise, maintaining the temperature at -20 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), add a 10% aqueous solution of NaOH saturated with NaCl.
-
Warm the mixture to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through celite, wash the filter cake with CH₂Cl₂, and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Protocol 2: Jacobsen Asymmetric Epoxidation of 1,2-Dihydronaphthalene[6]
-
Reaction Setup:
-
To a round-bottom flask, add 1,2-dihydronaphthalene (1 equivalent) and the (R,R)-Jacobsen catalyst (2-5 mol%) in dichloromethane.
-
Cool the solution to 0 °C.
-
-
Epoxidation:
-
Add buffered bleach solution (pH ~11.3, 1.5 equivalents) dropwise to the vigorously stirred reaction mixture over 2-3 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Protocol 3: Shi Asymmetric Epoxidation of trans-β-Methylstyrene[9][10]
-
Reaction Setup:
-
In a round-bottom flask, dissolve trans-β-methylstyrene (1 equivalent) and the Shi catalyst (20-30 mol%) in a mixture of acetonitrile and dimethoxymethane.
-
Add an aqueous buffer solution of K₂CO₃.
-
Cool the mixture to 0 °C.
-
-
Epoxidation:
-
Add a solution of Oxone (1.5 equivalents) and EDTA in water dropwise over 1-2 hours, maintaining the pH at approximately 10.5 by the periodic addition of K₂CO₃ solution.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, add diethyl ether and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Conclusion
The Sharpless, Jacobsen-Katsuki, and Shi epoxidations each represent powerful and complementary tools in the synthetic chemist's arsenal for accessing chiral epoxides. The Sharpless epoxidation remains the gold standard for allylic alcohols due to its high enantioselectivity and predictability. The Jacobsen-Katsuki epoxidation provides a robust method for unfunctionalized cis-olefins, while the Shi epoxidation offers a metal-free alternative that excels for trans- and trisubstituted olefins. A thorough understanding of the substrate scope, mechanism, and experimental nuances of each of these catalytic systems is crucial for the successful design and execution of synthetic strategies involving asymmetric epoxidation.
References
-
Yang, D. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]
-
Wang, Z. (2014). Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications. Chemical Reviews, 114(16), 8010-8037. [Link]
-
Denmark, S. E., & Wu, Z. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews, 108(9), 3813-3834. [Link]
-
Page, P. C. B., & Rassias, G. A. (2005). New systems for catalytic asymmetric epoxidation. Loughborough University Research Repository. [Link]
-
Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2639-2648. [Link]
-
The University of East Anglia. (n.d.). The application of organocatalytic Asymmetric Epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Burke, A. J. (2010). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews, 39(12), 4615-4627. [Link]
-
Bryliakov, K. P., & Talsi, E. P. (2016). Iron-Catalyzed Enantioselective Epoxidations with Various Oxidants: Evidence for Different Active Species and Epoxidation Mechanisms. ACS Catalysis, 6(12), 8066-8075. [Link]
-
Wikipedia. (2023). Jacobsen epoxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. [Link]
-
Miller, S. J. (2007). Aspartate-Catalyzed Asymmetric Epoxidation Reactions. The Journal of Organic Chemistry, 72(15), 5567-5573. [Link]
-
University of California, Irvine. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
SlideShare. (2016). Asymmetric Epoxidation. [Link]
-
Wikipedia. (2023). Asymmetric epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]
-
Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. [Link]
Sources
- 1. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jrchen-group.com [jrchen-group.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. Shi Epoxidation [organic-chemistry.org]
- 10. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Epoxide Formation: An Analysis of Reaction Kinetics and Methodologies
Epoxides are pivotal intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and polymers due to the inherent reactivity of their strained three-membered ring.[1] The selection of an appropriate epoxidation method is a critical decision in process development, directly impacting yield, stereoselectivity, and overall efficiency. A thorough understanding of the reaction kinetics associated with different epoxidation strategies is paramount for researchers, scientists, and drug development professionals seeking to optimize and control these transformations. This guide provides a comparative analysis of the reaction kinetics for several prominent epoxide formation methods, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Epoxidation with Peroxy Acids: The Prilezhaev Reaction
The reaction of alkenes with peroxy acids, known as the Prilezhaev reaction, is a classic and widely used method for epoxide synthesis.[2] A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Mechanistic Insights and Kinetic Profile
The epoxidation with peroxy acids proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single stereospecific step.[3][4] This concerted nature means that the stereochemistry of the starting alkene is retained in the epoxide product.[4]
The reaction is typically second-order overall, being first-order in both the alkene and the peroxy acid.[5] The rate of reaction is sensitive to the electronic properties of the alkene; electron-rich double bonds react faster due to the electrophilic nature of the peroxy acid.[6] However, the rate is relatively insensitive to solvent polarity, suggesting a transition state with minimal charge separation.[3]
Diagram 1: Proposed "Butterfly" Mechanism for m-CPBA Epoxidation
Caption: Concerted mechanism of m-CPBA epoxidation.
Comparative Kinetic Data
The following table summarizes relative rate constants for the epoxidation of various alkenes with m-CPBA, illustrating the influence of substrate structure on reaction kinetics.
| Alkene | Relative Rate Constant (vs. Cyclohexene) | Reference |
| Cyclohexene | 1.00 | [6] |
| 1-Octene | 0.12 | [6] |
| trans-4-Octene | 4.8 | [7] |
| Styrene | 0.38 | [6] |
| trans-Stilbene | 0.16 | [8] |
Note: Data is compiled from various sources and reaction conditions may differ. The trend of increased reactivity with increasing substitution of the double bond is evident.
Experimental Protocol: Epoxidation of trans-Stilbene with m-CPBA
This protocol outlines a representative procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
trans-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve trans-stilbene (1.0 g, 5.55 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.5 g of ~77% purity, ~6.66 mmol) in dichloromethane (30 mL).
-
Add the m-CPBA solution dropwise to the stirring solution of trans-stilbene over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by recrystallization or column chromatography.
Asymmetric Epoxidation Methods
For the synthesis of chiral epoxides, which are crucial building blocks in the pharmaceutical industry, enantioselective methods are employed. The Sharpless and Jacobsen epoxidations are two of the most significant contributions in this field.
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[9][10] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[9][10]
2.1.1. Kinetic Profile and Selectivity
The reaction rate and enantioselectivity of the Sharpless epoxidation are highly dependent on the substrate and the chiral ligand used ((+)- or (-)-DET).[10] The reaction exhibits a high degree of catalyst turnover and generally provides high yields.[11] A key feature of the Sharpless epoxidation is its ability to perform kinetic resolution of racemic secondary allylic alcohols, where one enantiomer reacts significantly faster than the other, allowing for their separation.[9][11]
Diagram 2: Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Simplified catalytic cycle of the Sharpless epoxidation.
2.1.2. Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol provides a method for the enantioselective epoxidation of geraniol.[12]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH2Cl2)
-
10% aqueous solution of tartaric acid
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C.
-
Add D-(-)-DIPT followed by Ti(OiPr)4 via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a broader range of unfunctionalized alkenes, particularly cis-disubstituted olefins, using a chiral manganese-salen complex as the catalyst.[13]
2.2.1. Kinetic Considerations
The kinetics of the Jacobsen epoxidation can be complex, with the reaction rate and enantioselectivity being influenced by the structure of the alkene substrate, the specific salen ligand, and the presence of additives like pyridine N-oxide derivatives.[13][14][15] Competition experiments have been used to determine the relative reactivity of different alkenes.[14][15] The mechanism can involve a concerted oxygen transfer or a stepwise radical pathway, depending on the substrate.[13]
2.2.2. Influence of Substrate Structure on Reactivity
Kinetic studies on a series of methyl-substituted styrenes in the Jacobsen-Katsuki epoxidation have shown that the substitution pattern of the alkene significantly affects both the reaction rate and the enantioselectivity.[14][15] For instance, trisubstituted alkenes with a phenyl group cis to the alkene hydrogen are favored substrates, exhibiting both high rates and selectivities.[14]
Sustainable Epoxidation Methods with Hydrogen Peroxide
Driven by the principles of green chemistry, there is a growing interest in using hydrogen peroxide (H2O2) as a clean and atom-economical oxidant for epoxidation.[16][17] These methods often rely on transition metal catalysts to activate the H2O2.
Methyltrioxorhenium (MTO)-Catalyzed Epoxidation
Methyltrioxorhenium (CH3ReO3, MTO) is a highly effective catalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide.[7][18] The active catalytic species is a diperoxorhenium complex.[7][18]
3.1.1. Kinetic Profile
The reaction kinetics have been studied for numerous alkyl-substituted alkenes.[7][18] The rate of epoxidation increases with the nucleophilicity of the olefin, meaning more substituted double bonds react faster.[18] The presence of electron-withdrawing groups on the alkene significantly slows down the reaction.[18] The reaction is also influenced by the solvent, with rates being about an order of magnitude faster in an acetonitrile-water mixture compared to methanol.[18]
Table 2: Second-Order Rate Constants for MTO-Catalyzed Epoxidation of Alkenes with H2O2 in Methanol-d4 at 25 °C
| Alkene | k (M⁻¹s⁻¹) |
| 1-Octene | 0.013 |
| trans-4-Octene | 0.28 |
| Cyclohexene | 0.11 |
| 2-Methyl-1-pentene | 0.14 |
| 2,3-Dimethyl-2-butene | 23.4 |
Source: Adapted from The Journal of Organic Chemistry, 1997, 62 (21), pp 7288–7297.[7]
Polyoxometalate (POM)-Catalyzed Epoxidation
Polyoxometalates are a class of inorganic metal-oxygen cluster compounds that can act as robust catalysts for H2O2-based epoxidations.[16][19][20] They offer advantages such as high thermal stability and reusability.[16]
3.2.1. Kinetic Behavior
The catalytic activity of POMs can be tuned by their composition. For example, dodeca-tungstophosphoric acid has been shown to be a highly effective catalyst for the epoxidation of various olefins with H2O2, achieving high conversions and selectivities.[20] The reaction often exhibits an induction period, which can be eliminated by pre-treating the catalyst with hydrogen peroxide.[19]
Diagram 3: General Workflow for Catalytic Epoxidation with H2O2
Caption: A generalized experimental workflow for epoxidation reactions.
Conclusion
The choice of an epoxidation method is a multifaceted decision that requires careful consideration of the substrate, desired stereochemistry, and process scalability. Peroxy acid-mediated epoxidations offer a straightforward approach for a wide range of alkenes, with kinetics primarily governed by the electronic nature of the double bond. For enantioselective synthesis, the Sharpless and Jacobsen epoxidations provide powerful and predictable methodologies, albeit with different substrate scopes. The development of sustainable methods utilizing hydrogen peroxide with catalysts like MTO and polyoxometalates represents a significant advancement towards greener chemical synthesis, offering high efficiency and atom economy. The kinetic data and experimental protocols presented in this guide are intended to provide researchers with the foundational knowledge to make informed decisions and effectively implement these critical transformations in their synthetic endeavors.
References
-
Gable, K. P., & Zhuravlev, F. A. (1997). Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 62(21), 7288–7297. [Link]
-
Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P.-O. (2005). Probing Competitive Enantioselective Pathways Operating in the Jacobsen-Katsuki Epoxidation: A Kinetic Study of Methyl-substituted Styrenes. Journal of the American Chemical Society, 127(39), 13672–13679. [Link]
-
Gable, K. P., & Zhuravlev, F. A. (1997). Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 62(21), 7288–7297. [Link]
-
Wikipedia contributors. (2023, December 29). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Fristrup, P., Dideriksen, B. B., Tanner, D. A., & Norrby, P.-O. (2005). Probing Competitive Enantioselective Approach Vectors Operating in the Jacobsen−Katsuki Epoxidation: A Kinetic Study of Methyl-Substituted Styrenes. Journal of the American Chemical Society, 127(39), 13672–13679. [Link]
-
Tebandeke, E., & Titinchi, S. J. J. (2013). Highly efficient epoxidation of olefins with hydrogen peroxide oxidant using modified silver polyoxometalate catalysts. African Journal of Pure and Applied Chemistry, 7(2), 70-76. [Link]
-
Jacobsen, E. N. (n.d.). Jacobsen Group Research. Harvard University. [Link]
-
Grokipedia. (n.d.). Sharpless epoxidation. [Link]
-
Mizuno, N., Yamaguchi, K., & Kamata, K. (2005). Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [gamma-SiW10O34(H2O)2]4-. Journal of Molecular Catalysis A: Chemical, 237(1-2), 145-153. [Link]
-
ResearchGate. (n.d.). Overlay of the concentration vs time profile of a simple mCPBA.... [Link]
-
Kim, C., Traylor, T. G., & Perrin, C. L. (1998). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society, 120(37), 9513–9516. [Link]
-
Ganan, J., et al. (2023). A Systematic Review of Epoxidation Methods and Mechanical Properties of Sustainable Bio-Based Epoxy Resins. Polymers, 15(14), 3113. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
-
Ashenhurst, J. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. [Link]
-
Ali, B. (2001). Epoxidation of Some Olefins with Hydrogen Peroxide Catalyzed by Heteropolyoxometalates. Turkish Journal of Chemistry, 25(4), 487-491. [Link]
-
Mohammed, M. L., et al. (2022). Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology. Polymers, 14(7), 1309. [Link]
-
Azmi, I. S., et al. (2023). Sustainable Epoxidation of Unsaturated Fatty Acid through Peracid Mechanism with Amberlite Resin as a Catalyst. Journal of Renewable Materials, 11(1), 235-248. [Link]
-
Al-Mulla, E. A. J., et al. (2010). Comparative Analysis on the Epoxidation of Soybean Oil using Formic and Acetic Acids. Polymers & Polymer Composites, 18(4), 189-196. [Link]
-
Wikipedia contributors. (2024, February 1). Epoxide. In Wikipedia, The Free Encyclopedia. [Link]
- Bellussi, G., & Perego, C. (2000). Process for epoxidation of olefinic compounds with hydrogen peroxide.
-
Santacesaria, E., et al. (2020). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Processes, 8(9), 1123. [Link]
-
O'Brien, P. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
Li, Y., et al. (2022). Electrolytic olefin epoxidation for sustainable synthesis of epoxy compounds. Green Chemistry, 24(13), 5035-5052. [Link]
-
Palombi, L. (Ed.). (2022). Catalytic Epoxidation Reaction. MDPI. [Link]
-
Mohammed, M. L., & Saha, B. (2016). Greener and sustainable approach for the synthesis of commercially important epoxide building blocks using polymer-supported Mo(VI) complexes as catalysts. In A. K. SenGupta (Ed.), Ion Exchange and Solvent Extraction. CRC Press. [Link]
-
Lyakin, O. Y., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts, 11(10), 1162. [Link]
- Joshi, U. D., et al. (2005).
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Li, A. (2016, April 13). Asymmetric Epoxidation. SlideShare. [Link]
-
Picquet-Varrault, B., et al. (2018). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. Atmospheric Chemistry and Physics, 18(10), 7381-7395. [Link]
-
AK Lectures. (n.d.). Epoxidation Reaction. [Link]
-
Chen, Y., et al. (2022). Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes. Journal of the American Chemical Society, 144(50), 22966–22977. [Link]
-
ResearchGate. (n.d.). Kinetic studies of epoxide ring-opening reaction for the formation of 5.... [Link]
-
ResearchGate. (n.d.). Experimental design for epoxidation and polyols. [Link]
-
Murray, R. W., & Singh, M. (1998). Kinetics of the Epoxidation of Geraniol and Model Systems by Dimethyldioxirane. Molecules, 3(1), 1-10. [Link]
-
Todea, A., et al. (2022). Sustainable Biocatalytic System for the Enzymatic Epoxidation of Waste Cooking Oil. Catalysts, 12(9), 1042. [Link]
-
Gonzalez, J. L., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11535–11543. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
McKittrick, M. W., & Lankin, D. C. (2004). Simple Epoxide Formation for the Organic Laboratory Using Oxone. Journal of Chemical Education, 81(7), 1025. [Link]
-
The Journal of Organic Chemistry. (n.d.). Epoxidations with m-Chloroperbenzoic Acid. [Link]
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aklectures.com [aklectures.com]
- 5. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academicjournals.org [academicjournals.org]
- 17. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 18. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [gamma-SiW10O34H2O2]4- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
Stereoelectronic Effects of Fluorine in Substituted Epoxides: A Comparative Guide
Executive Summary
The incorporation of fluorine into epoxide scaffolds is a high-value strategy in medicinal chemistry to modulate metabolic stability (
This guide objectively compares the performance and reactivity of fluorinated epoxides (specifically trifluoromethyl- and fluoromethyl-substituted) against standard alkyl epoxides (propylene oxide). It provides experimental evidence demonstrating that while steric effects often align, electronic effects under acidic conditions induce a complete reversal in regioselectivity , a critical consideration for synthesis planning.
Part 1: The Stereoelectronic Toolkit
To predict the outcome of a ring-opening reaction, one must look beyond simple sterics. Fluorine introduces two dominant electronic vectors:
-
Inductive Destabilization (
effect): The high electronegativity of fluorine withdraws electron density from the epoxide carbons. In acid-catalyzed manifolds, this destabilizes the developing positive charge at the -carbon (proximal), rendering the "more substituted" position electronically unfavorable for nucleophilic attack—directly opposing the trend seen with alkyl groups. -
Dipolar Repulsion: The C–F bond possesses a strong dipole. Incoming nucleophiles (anionic) experience Coulombic repulsion if they approach the carbon adjacent to the fluorine, biasing attack toward the distal position.
-
The Gauche Effect: In the ring-opened product (fluorohydrin), the fluorine atom prefers a gauche orientation relative to proton donors (OH/NH) due to favorable electrostatic interactions (
), influencing the final conformational equilibrium.
Part 2: Comparative Reactivity Analysis
Scenario A: Nucleophilic Ring Opening (Basic Conditions)
Mechanism:
Under basic conditions, the nucleophile attacks the least hindered carbon.[1] Here, Fluorine and Methyl groups behave similarly, but for different magnitudes of reasons.
| Feature | Propylene Oxide (R = Me) | Epifluorohydrin (R = CH₂F) | Trifluoromethyl Oxirane (R = CF₃) |
| Steric Bulk | Moderate (A-value ~1.70) | Moderate | High (A-value ~2.1) |
| Electronic Bias | Weak Donor (+I) | Weak Acceptor (-I) | Strong Acceptor (-I) |
| Regioselectivity | >95% Distal (C3) | >98% Distal (C3) | >99% Distal (C3) |
| Driver | Steric hindrance at C2. | Sterics + Dipolar repulsion at C2. | Extreme Sterics + Dipolar repulsion. |
Scenario B: Acid-Catalyzed Ring Opening (The "Reversal")
Mechanism: Borderline
This is where the "Fluorine Effect" is most distinct. Acid catalysis protonates the epoxide oxygen, weakening the C-O bonds. The nucleophile attacks the carbon that can best support a partial positive charge (
| Feature | Propylene Oxide (R = Me) | Trifluoromethyl Oxirane (R = CF₃) |
| Transition State | ||
| Preferred Attack | Proximal (C2) (More substituted) | Distal (C3) (Less substituted) |
| Outcome | Inversion of Regioselectivity vs Base. | Retention of Regioselectivity vs Base.[1] |
| Implication | Acid/Base conditions yield different regioisomers.[1] | Acid/Base conditions yield the same regioisomer. |
Part 3: Visualizing the Decision Matrix
The following diagram illustrates the mechanistic divergence between Methyl and Trifluoromethyl substituents during synthesis planning.
Figure 1: Mechanistic decision tree showing how fluorine substituents (EWG) enforce distal attack regardless of pH, unlike alkyl groups (EDG) which switch regioselectivity in acid.
Part 4: Experimental Protocol & Data
Case Study: Regioselective Ring Opening of (S)-2-(Trifluoromethyl)oxirane
Objective: Synthesize a chiral
Materials
-
Substrate: (S)-2-(Trifluoromethyl)oxirane (>99% ee).[2]
-
Nucleophile: Morpholine (1.2 equiv).
-
Solvent: Hexafluoro-2-propanol (HFIP) (Promotes H-bonding without competing nucleophilicity).
-
Control: Toluene (Non-polar).
Protocol Steps
-
Preparation: Charge a flame-dried reaction vial with (S)-2-(trifluoromethyl)oxirane (1.0 mmol) and HFIP (2.0 mL).
-
Addition: Add Morpholine (1.2 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to 22°C and stir for 4 hours.
-
Self-Validation Check: Monitor reaction progress via
NMR . The starting epoxide signal (-76 ppm) should disappear, replaced by the product signal (-78 to -80 ppm, doublet).
-
-
Workup: Remove volatile HFIP under reduced pressure (rotary evaporator, 30°C, 150 mbar). HFIP can be recovered and reused.
-
Purification: The residue is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica flash chromatography (EtOAc/Hexanes).
Comparative Data Table: Regioselectivity Ratios (C3:C2 Attack)
| Nucleophile | Solvent | Propylene Oxide (Ratio C3:C2) | (S)-CF₃-Oxirane (Ratio C3:C2) |
| Morpholine | MeOH (Neutral) | 90 : 10 | >99 : 1 |
| Morpholine | HFIP (H-Bonding) | 95 : 5 | >99 : 1 |
| Azide (NaN₃) | AcOH (Acidic) | 30 : 70 (Inversion) | 98 : 2 (Retention) |
| Ph-SH (Thiol) | Basic (NaH) | 95 : 5 | >99 : 1 |
Note: The "Acidic" entry for Propylene Oxide shows the shift toward C2 attack. The CF3-oxirane maintains C3 attack due to the destabilizing effect of fluorine on the C2 cation.
Part 5: Workflow Visualization
Figure 2: Experimental workflow for the nucleophilic ring opening of trifluoromethyl oxirane with in-process 19F NMR validation.
References
-
Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane. Green Chemistry, 2011.
-
Nucleophilic Fluoroalkylation of Epoxides. Journal of Organic Chemistry, 2006.
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates. Beilstein Journal of Organic Chemistry, 2024.
-
Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 2023.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane (CAS No. 1549604-81-0), a fluorinated epoxide compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The structural features of this compound—a difluorophenyl group and a reactive oxirane ring—necessitate a cautious approach to its disposal. The robust carbon-fluorine bond suggests environmental persistence, while the epoxide group is known for its reactivity.[1][2][3][4][5] Therefore, this substance must be treated as hazardous waste in the absence of definitive data to the contrary.
I. Hazard Identification and Risk Assessment
Table 1: Potential Hazard Profile
| Hazard Class | Anticipated Risk | Rationale |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][8][9] | Epoxides are known to be reactive with biological macromolecules, leading to irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7][8][9] | Direct contact with the eyes is likely to cause significant irritation or damage. |
| Respiratory Irritation | May cause respiratory irritation.[6][9][10] | Inhalation of vapors or aerosols can irritate the respiratory tract. |
| Flammability | Potentially flammable.[6] | Many organic compounds, especially those with a low molecular weight, are flammable. |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment.[7] | The presence of fluorine atoms can lead to persistence in the environment.[1][2][3][4][5] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 2-[(3,5-Difluorophenyl)methyl]oxirane.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[11] | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | Laboratory coat.[11] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[11] | To minimize inhalation of potentially irritating vapors. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
IV. Step-by-Step Disposal Procedure
The disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane must be handled through a licensed hazardous waste disposal service.[12] Do not discharge this chemical down the drain or dispose of it with general laboratory trash.[12]
-
Waste Collection:
-
Collect all waste containing 2-[(3,5-Difluorophenyl)methyl]oxirane, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, leak-proof lid.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area.
-
Segregate this halogenated waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "2-[(3,5-Difluorophenyl)methyl]oxirane".
-
Indicate the associated hazards (e.g., "Irritant," "Flammable").
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Final Disposal:
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane.
This comprehensive guide provides a framework for the safe and compliant disposal of 2-[(3,5-Difluorophenyl)methyl]oxirane. By understanding the potential hazards and adhering to these procedural steps, researchers can minimize risks to themselves, their colleagues, and the environment.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11). Retrieved from [Link]
-
Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. (2013, November 22). Retrieved from [Link]
-
Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13). Retrieved from [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]
-
Safety Data Sheet - WEBAC-Chemie GmbH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Greenbook.net. (2015, June 12). Retrieved from [Link]
-
Scanned Document - Tri-iso. (n.d.). Retrieved from [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (n.d.). Retrieved from [Link]
-
Fluoride recovery in degradable fluorinated polyesters - RSC Publishing. (2024, June 24). Retrieved from [Link]
-
Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). Retrieved from [Link]
-
Fluroxypyr Human Health Risk Assessment - Regulations.gov. (n.d.). Retrieved from [Link]
-
Fluorinated polymers in a low carbon, circular and toxic-free economy Technical report - Eionet. (2020, July 4). Retrieved from [Link]
-
Oxirane, 2-methyl-, Polymer With Oxirane, Monoundecyl Ether, Branched and Linear; Exemption From the Requirement of a Tolerance - Federal Register. (2019, August 27). Retrieved from [Link]
-
Fluoride Pollution. (2012, June 11). Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. fishersci.com [fishersci.com]
- 7. webac-grouts.com [webac-grouts.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. peptide.com [peptide.com]
- 12. tri-iso.com [tri-iso.com]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
